Mirabegron-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H24N4O2S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1/i1D,2D,3D,4D,5D |
InChI Key |
PBAPPPCECJKMCM-LFYPSMMVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Mirabegron-d5
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Mirabegron-d5, a deuterated isotopologue of the β3-adrenergic receptor agonist, Mirabegron. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.
Introduction
Mirabegron is a medication used to treat overactive bladder.[1] this compound, in which five hydrogen atoms on the phenyl ring of the phenylethanolamine moiety are replaced by deuterium (B1214612), is a valuable tool in pharmaceutical research. It is commonly used as an internal standard in pharmacokinetic and bioanalytical studies to accurately quantify Mirabegron in biological matrices.[2] The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the chemical properties of the molecule.
Synthesis of this compound
A potential synthetic pathway is outlined below:
Experimental Protocols
Step 1: Synthesis of (R)-2-((2-(4-aminophenyl)ethyl)amino)-1-(phenyl-d5)ethanol (Deuterated Intermediate)
A common method for the synthesis of similar non-deuterated intermediates involves the reduction of a nitro group to an amine.[3] For the deuterated analogue, a plausible approach starts with benzene-d6.
-
Friedel-Crafts Acylation: Benzene-d6 is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2-chloro-1-(phenyl-d5)ethanone.
-
Asymmetric Reduction: The resulting ketone is asymmetrically reduced to the corresponding (R)-alcohol using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst. This step is crucial for establishing the correct stereochemistry.
-
Nucleophilic Substitution: The (R)-2-chloro-1-(phenyl-d5)ethanol is then reacted with 2-(4-nitrophenyl)ethylamine. The nitro group is subsequently reduced to an amine, for example, by catalytic hydrogenation using Pd/C, to give the key intermediate, (R)-2-((2-(4-aminophenyl)ethyl)amino)-1-(phenyl-d5)ethanol.
Step 2: Synthesis of this compound
The final step is the coupling of the deuterated intermediate with 2-(2-aminothiazol-4-yl)acetic acid.
-
Amide Coupling: The deuterated intermediate is coupled with 2-(2-aminothiazol-4-yl)acetic acid using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt).[4] The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF).
-
Purification: The crude this compound is purified using techniques such as column chromatography on silica (B1680970) gel followed by recrystallization to obtain the final product of high purity.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Parameter | Technique | Expected Result |
| Identity | ||
| Molecular Formula | - | C₂₁H₁₉D₅N₄O₂S |
| Molecular Weight | MS | ~401.54 g/mol [5] |
| Purity | ||
| Chemical Purity | HPLC/UPLC | >98% |
| Isotopic Enrichment | ||
| Deuterium Incorporation | MS | Predominantly [M+5] ion, with minimal contribution from other isotopic species. |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆) | NMR | Absence of signals in the aromatic region corresponding to the phenyl-d5 ring. Characteristic signals for the remaining protons of the Mirabegron structure. |
| ¹³C NMR (DMSO-d₆) | NMR | Characteristic signals for all carbon atoms, with potential splitting of the signals for the deuterated phenyl ring carbons due to C-D coupling. |
| Mass Spectrum (ESI+) | LC-MS/MS | Protonated molecular ion [M+H]⁺ at m/z ≈ 402.5. |
| Key MS/MS Fragments | LC-MS/MS | Fragmentation pattern similar to non-deuterated Mirabegron, with a mass shift of +5 amu for fragments containing the deuterated phenyl ring. Key fragments would include the loss of the deuterated phenylethanolamine moiety. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 250 nm.
-
Purpose: To determine the chemical purity of the synthesized compound.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: UPLC system with a C18 column for rapid separation.[6][7]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[7]
-
Mass Analyzer: Triple quadrupole or Q-TOF mass spectrometer.
-
Scan Mode: Full scan for molecular ion confirmation and product ion scan for fragmentation analysis.
-
MRM Transitions: For quantitative analysis, specific multiple reaction monitoring (MRM) transitions would be established. For Mirabegron, a common transition is m/z 397.3 → 379.6.[7] For this compound, the expected transition would be approximately m/z 402.5 → 384.5.
-
Purpose: To confirm the molecular weight, assess isotopic enrichment, and elucidate the fragmentation pattern.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Spectrometers: 400 MHz or higher for both ¹H and ¹³C NMR.
-
Experiments: Standard 1D ¹H and ¹³C NMR, and 2D experiments like COSY and HSQC to aid in signal assignment.
-
Purpose: To confirm the chemical structure and the absence of proton signals from the deuterated phenyl ring.
Signaling Pathway of Mirabegron
Mirabegron exerts its therapeutic effect by activating the β3-adrenergic receptor, which is predominantly found in the detrusor (bladder) muscle. This activation initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.
Conclusion
The synthesis and characterization of this compound are critical for advancing pharmaceutical research, particularly in the area of drug metabolism and pharmacokinetics. This guide provides a framework for its synthesis based on established chemical principles and outlines the necessary analytical methodologies for its comprehensive characterization. The detailed protocols and data presentation serve as a valuable resource for scientists and researchers working with this important analytical standard.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 4. Mirabegron synthesis - chemicalbook [chemicalbook.com]
- 5. Racemic this compound | CAS No- 1215807-38-7 | Simson Pharma Limited [simsonpharma.com]
- 6. Determination of Mirabegron in rat plasma by UPLC-MS/MS after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Mirabegron-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Mirabegron-d5 when utilized as an internal standard in the bioanalysis of Mirabegron. This document provides a comprehensive overview of the principles governing its application, detailed experimental protocols, and quantitative data to support robust and accurate drug quantification in biological matrices.
The Principle of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for achieving accurate and precise results. The ideal IS corrects for the variability inherent in the analytical process, including sample preparation, injection volume inconsistencies, and fluctuations in instrument response.
Deuterated internal standards, such as this compound, are considered the gold standard in this field. By replacing five hydrogen atoms with deuterium, this compound becomes chemically almost identical to the analyte, Mirabegron. This near-identical chemical nature ensures that both compounds exhibit similar behavior during extraction, chromatography, and ionization. However, the mass difference allows for their distinct detection by the mass spectrometer. This co-elution and similar ionization response enable this compound to effectively compensate for any analyte loss during sample processing and for matrix effects that can suppress or enhance the analyte's signal.
Physicochemical and Mass Spectrometric Properties
The key to this compound's function as an internal standard lies in its subtle yet significant physicochemical differences from Mirabegron. While their chromatographic retention times and extraction efficiencies are nearly identical, their mass-to-charge ratios (m/z) are distinct.
Table 1: Mass Spectrometric Parameters for Mirabegron and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mirabegron | 397.2 | 260.1 |
| This compound | 402.2 | 260.1 |
Data sourced from a validated LC-MS/MS method.[1][2]
Bioanalytical Methodologies: Experimental Protocols
The following sections detail validated experimental protocols for the quantification of Mirabegron in human plasma using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the determination of Mirabegron in human plasma.[2]
Materials:
-
Human plasma (K2EDTA)
-
Mirabegron and this compound stock solutions
-
Esterase inhibitors (e.g., sodium fluoride) and stabilizers (e.g., ascorbic acid)
-
Solid-phase extraction cartridges (e.g., Strata-X)
Procedure:
-
To a 100 µL aliquot of human plasma, add the necessary esterase inhibitors and stabilizers.
-
Spike the plasma sample with this compound internal standard solution.
-
Vortex the sample for 30 seconds.
-
Condition the SPE cartridge with methanol followed by equilibration with HPLC-grade water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Mirabegron and this compound from the cartridge using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol offers a simpler and faster alternative for sample preparation.[3]
Materials:
-
Human plasma (K2EDTA)
-
Mirabegron and this compound stock solutions
-
Acetonitrile
-
Magnesium sulfate (B86663)
-
Sodium chloride
Procedure:
-
To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile and the this compound internal standard.
-
Vortex the mixture for 1 minute.
-
Add magnesium sulfate and sodium chloride, and vortex again for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect the supernatant (acetonitrile layer) and inject it into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of Mirabegron and this compound.[2]
-
LC Column: C18 Kromasil column
-
Mobile Phase: A mixture of ammonium formate and acetonitrile
-
Flow Rate: Isocratic or gradient elution as per the validated method
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Performance Data
The use of this compound as an internal standard yields excellent quantitative performance, as demonstrated by the following validation parameters.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.100 to 102.496 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 95.67% to 102.85%[1][2][4] |
| Precision (CV%) | 0.52% to 2.31%[1][2][4] |
Table 3: Recovery Data
| Compound | Mean Recovery (%) - SPE | Mean Recovery (%) - QuEChERS |
| Mirabegron | 92.93%[1][2][4] | 79.44%[3] |
| This compound | Not specified in the source | 78.74%[3] |
The high and consistent recovery of both the analyte and the internal standard, particularly with the SPE method, underscores the effectiveness of this compound in compensating for extraction variability.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and concepts discussed in this guide.
Caption: Bioanalytical workflow for Mirabegron quantification.
Caption: Relationship between Mirabegron and this compound.
Caption: Mirabegron's therapeutic mechanism of action.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Mirabegron. Its mechanism of action is rooted in the principles of stable isotope dilution, where its near-identical chemical properties to the analyte ensure it accurately tracks and corrects for analytical variability. The distinct mass-to-charge ratio allows for its separate quantification, leading to highly accurate and precise measurements. The detailed protocols and robust performance data presented in this guide underscore the suitability of this compound for use in regulated and research environments, facilitating reliable pharmacokinetic and bioequivalence studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Mirabegron-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirabegron-d5 is the deuterated analog of Mirabegron (B1684304), a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. The substitution of five hydrogen atoms with deuterium (B1214612) atoms on the phenyl ring results in a stable, isotopically labeled compound. This key feature makes this compound an invaluable tool in pharmacokinetic and metabolic studies of Mirabegron, where it is widely employed as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its analysis and a visualization of its primary application workflow.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide | [1][2] |
| Synonyms | rac this compound, (Rac)-Mirabegron-d5, YM 178-d5 | [2][3] |
| Molecular Formula | C₂₁H₁₉D₅N₄O₂S | [2][4] |
| Molecular Weight | 401.54 g/mol | [2][3] |
| CAS Number | 1215807-38-7 | [2][3] |
| Appearance | Pale beige solid | [5] |
| Solubility | Soluble in Methanol (B129727). The non-deuterated form is highly soluble in water and sparingly soluble in methanol. | [5] |
| Purity (by HPLC) | >95% | [6] |
| Isotopic Enrichment | >95% | |
| Storage Condition | 2-8°C | [5] |
Experimental Protocols
Synthesis of this compound (Adapted from Mirabegron Synthesis)
The synthesis of this compound follows a similar pathway to that of Mirabegron, utilizing a deuterated starting material. A plausible synthetic route is the condensation of (R)-styrene-d5 oxide with 4-nitrophenylethylamine, followed by a series of protection, reduction, and coupling steps.
Materials:
-
(R)-styrene-d5 oxide
-
4-nitrophenylethylamine
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
2-amino-4-thiazolyl acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Solvents: Isopropanol (B130326), Tetrahydrofuran (THF), Methanol, N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Condensation: React (R)-styrene-d5 oxide with 4-nitrophenylethylamine in refluxing isopropanol to yield the corresponding deuterated aminoalcohol.
-
Boc Protection: Protect the secondary amine of the resulting aminoalcohol with (Boc)₂O in THF.
-
Nitro Group Reduction: Reduce the nitro group to an amine by hydrogenation using 10% Pd/C as a catalyst in methanol.
-
Amide Coupling: Couple the resulting aniline (B41778) with 2-amino-4-thiazolyl acetic acid in the presence of EDCI and HOBt in DMF to form the amide bond.
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid to yield this compound.
-
Purification: Purify the final product by column chromatography or recrystallization from a suitable solvent system (e.g., a mixture of an alcohol and dichloromethane) to achieve the desired purity.[7]
Quantification of Mirabegron in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mirabegron in human plasma.
Materials:
-
Mirabegron and this compound reference standards
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges or 96-well plates
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Mirabegron and this compound (internal standard, ISTD) in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of Mirabegron by serial dilution of the stock solution with a methanol/water mixture.
-
Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, standard, or quality control sample, add 50 µL of the this compound working solution and vortex.
-
Condition the SPE cartridges/wells with methanol followed by water.
-
Load the plasma samples onto the SPE cartridges/wells.
-
Wash the cartridges/wells with a weak organic solvent to remove interferences.
-
Elute the analyte and ISTD with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Mirabegron from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mirabegron: m/z 397.2 → 116.1
-
This compound: m/z 402.2 → 121.1
-
-
Optimize other MS parameters such as cone voltage and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Mirabegron to this compound against the concentration of the calibration standards.
-
Determine the concentration of Mirabegron in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow for Quantification of Mirabegron
The following diagram illustrates the key steps in the quantitative analysis of Mirabegron in biological samples using this compound as an internal standard.
Caption: Workflow for Mirabegron quantification using this compound.
Signaling Pathway of Mirabegron
This compound is chemically identical to Mirabegron in its biological activity. The following diagram illustrates the signaling pathway of Mirabegron as a β3-adrenoceptor agonist in bladder smooth muscle cells.
Caption: Mirabegron's β3-adrenoceptor signaling pathway.
References
- 1. iajpr.com [iajpr.com]
- 2. rac this compound | C21H24N4O2S | CID 46782380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Racemic this compound | CAS No- 1215807-38-7 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound - Acanthus Research [acanthusresearch.com]
- 5. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. rac this compound | CAS 1215807-38-7 | LGC Standards [lgcstandards.com]
- 7. CN111072589A - Recrystallization method and preparation method of mirabegron - Google Patents [patents.google.com]
Mirabegron-d5: A Technical Guide to its Preliminary Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research applications of Mirabegron-d5, a deuterated analog of the β3-adrenergic receptor agonist, Mirabegron. The primary application of this compound is as an internal standard in bioanalytical methods for the accurate quantification of Mirabegron in biological matrices. This guide details the experimental protocols for its use, supported by quantitative data and visualizations of the underlying analytical workflows.
Core Application: Internal Standard in Bioanalysis
This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical and physical similarity to Mirabegron. Its deuterium (B1214612) labeling results in a higher mass-to-charge ratio (m/z), allowing for its distinct detection from the unlabeled analyte while co-eluting chromatographically. This ensures accurate quantification by correcting for variations in sample preparation and instrument response.
Experimental Workflow for Mirabegron Quantification
The following diagram illustrates a typical workflow for the quantification of Mirabegron in human plasma using this compound as an internal standard.
Experimental Protocols
Several methods have been developed for the quantification of Mirabegron in human plasma using this compound. Below are summaries of established protocols.
Sample Preparation
The choice of extraction method depends on the desired level of sample cleanup and sensitivity.
-
Solid-Phase Extraction (SPE): This high-throughput method utilizes a 96-well plate format.
-
Liquid-Liquid Extraction (LLE): A traditional method offering good recovery.
-
Protein Precipitation: A simpler and faster method, suitable for many research applications. A common protocol involves the addition of acetonitrile (B52724) to the plasma sample to precipitate proteins.
Detailed Protein Precipitation Protocol:
-
To 100 µL of plasma sample, add 30 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is 0.35 mL/min.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.
Quantitative Data
The following tables summarize the key quantitative parameters from validated bioanalytical methods using this compound.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mirabegron | 397.2 | 260.1 |
| This compound | 402.2 | 260.1 |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Value |
| Linearity Range | 0.201 - 100.677 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.201 ng/mL |
| Mean Recovery (Mirabegron) | 79.44% |
| Mean Recovery (this compound) | 78.74% |
| Inter-day Precision | ≤ 11.43% |
| Intra-day Precision | ≤ 11.06% |
Synthesis of this compound
The following diagram outlines a plausible synthetic pathway.
Other Potential Research Applications
Currently, the scientific literature on this compound is predominantly focused on its application as an internal standard. There is no readily available information to suggest its use in other research areas such as:
-
Signaling Pathway Studies: Investigating the downstream effects of β3-adrenergic receptor activation.
-
In Vitro/In Vivo Metabolism Studies: Differentiating between the metabolism of the parent drug and its deuterated analog.
-
Receptor Binding Assays: While theoretically possible, the use of a deuterated ligand for this purpose is uncommon unless specific kinetic isotope effects are being studied.
Conclusion
The primary and well-established research application of this compound is as a robust and reliable internal standard for the quantification of Mirabegron in biological samples by LC-MS/MS. Its use is critical for obtaining accurate pharmacokinetic data in preclinical and clinical studies. While other applications are conceivable, they are not yet documented in the available scientific literature. This guide provides a comprehensive technical overview for researchers and scientists looking to utilize this compound in their bioanalytical workflows.
Stability of Mirabegron-d5 in Biological Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of Mirabegron-d5, a deuterated internal standard crucial for the accurate quantification of Mirabegron in biological matrices. Understanding the stability of this compound is paramount for ensuring the reliability and reproducibility of pharmacokinetic and bioequivalence studies. This document summarizes available data, details relevant experimental protocols, and visualizes key processes to support bioanalytical method development and validation.
Core Concept: The Importance of Internal Standard Stability
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard. It is assumed to mimic the analyte of interest (Mirabegron) through extraction, chromatography, and ionization, thus compensating for variability in these processes. This assumption holds true only if the internal standard itself is stable under the same storage and handling conditions as the analyte. Degradation of the internal standard can lead to an overestimation of the analyte concentration, compromising the integrity of study results.
Quantitative Stability Data
While comprehensive stability studies specifically focused on this compound are not extensively published, data from method validation studies for Mirabegron provide strong evidence of its stability. Since this compound is structurally identical to Mirabegron with the exception of deuterium (B1214612) atoms, their chemical stability is expected to be very similar. The following tables summarize stability data for Mirabegron, which can be considered a reliable proxy for this compound. One study reported a mean recovery for this compound of 103.4%, indicating its stability during the extraction process[1].
Table 1: Freeze-Thaw Stability of Mirabegron in Human Plasma [1]
| Condition | Analyte Concentration | Accuracy (%) | Precision (CV%) |
| Five Freeze-Thaw Cycles | Low QC | Not explicitly stated | Not explicitly stated |
| High QC | Not explicitly stated | Not explicitly stated |
Note: The study concluded that Mirabegron was stable for at least five freeze-thaw cycles, with all results within the predefined acceptance criteria.
Table 2: Bench-Top Stability of Mirabegron in Human Plasma [1]
| Duration | Analyte Concentration | Accuracy (%) | Precision (CV%) |
| At least 10.0 hours (in ice-cold water bath) | Low QC | Not explicitly stated | Not explicitly stated |
| High QC | Not explicitly stated | Not explicitly stated |
Note: The results indicated that processed samples of Mirabegron were stable for at least 10.0 hours.
Table 3: Long-Term Stability of Mirabegron in Human Plasma [1]
| Storage Duration | Storage Temperature | Analyte Concentration | Accuracy (%) | Precision (CV%) |
| At least 41 days | -65 ± 10°C | Low QC | Not explicitly stated | Not explicitly stated |
| High QC | Not explicitly stated | Not explicitly stated |
Note: The study demonstrated the long-term stability of Mirabegron in a deep freezer.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound in biological matrices, synthesized from various bioanalytical method validation procedures.
Stock Solution Stability
Objective: To assess the stability of this compound stock solutions under different storage conditions.
Methodology:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol (B129727) or DMSO).
-
Divide the stock solution into aliquots.
-
Store aliquots at different temperatures (e.g., room temperature, 2-8°C, and -20°C) for a specified period.
-
At each time point, dilute an aliquot of the stored stock solution to a working concentration.
-
Analyze the freshly prepared working solution by LC-MS/MS and compare the response to a freshly prepared stock solution of the same concentration.
-
The stability is confirmed if the mean response of the stored solution is within ±10% of the fresh solution.
Freeze-Thaw Stability
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a known concentration of this compound into the biological matrix (e.g., human plasma).
-
Prepare quality control (QC) samples at low and high concentrations.
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, process the samples using the validated bioanalytical method and analyze them by LC-MS/MS.
-
The concentration of the freeze-thaw samples is compared against freshly prepared calibration standards. Stability is accepted if the accuracy is within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability
Objective: To determine the stability of this compound in the biological matrix at room temperature for a period equivalent to the sample processing time.
Methodology:
-
Spike a known concentration of this compound into the biological matrix.
-
Prepare low and high concentration QC samples.
-
Place the samples on the laboratory bench at room temperature for a predefined period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process the samples and analyze them by LC-MS/MS.
-
The measured concentrations are compared to the nominal concentrations. The analyte is considered stable if the accuracy is within ±15%.
Long-Term Stability
Objective: To assess the stability of this compound in the biological matrix when stored at a low temperature for an extended period.
Methodology:
-
Spike a known concentration of this compound into the biological matrix.
-
Prepare low and high concentration QC samples and store them at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.
-
Thaw the samples and process them for LC-MS/MS analysis.
-
The measured concentrations are compared to the nominal concentrations. Stability is demonstrated if the accuracy is within ±15%.
Visualizations
Mirabegron Signaling Pathway
Mirabegron is a selective agonist for the human beta-3 adrenergic receptor (β3-AR). Its mechanism of action involves the relaxation of the detrusor muscle in the bladder, leading to an increase in bladder capacity.
Mirabegron's mechanism of action pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of this compound in a biological matrix.
Workflow for this compound stability testing.
Conclusion
The available data strongly supports the stability of Mirabegron, and by extension this compound, under typical bioanalytical storage and handling conditions. This includes multiple freeze-thaw cycles, short-term exposure to room temperature, and long-term storage in a frozen state. Adherence to the detailed experimental protocols outlined in this guide will enable researchers to confidently validate the stability of this compound within their specific biological matrices and analytical methods, thereby ensuring the generation of high-quality, reliable data in their drug development programs.
References
The Role of Mirabegron-d5 in Advancing Early-Stage Drug Discovery Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Mirabegron-d5, a deuterated stable isotope-labeled internal standard, and its critical application in the bioanalysis of Mirabegron (B1684304) during early-stage drug discovery. Understanding the pharmacokinetics and metabolic fate of a drug candidate is paramount, and the use of appropriate internal standards is essential for generating robust and reliable data. This document outlines the core principles of using deuterated standards, details experimental protocols for the quantification of Mirabegron, and presents its mechanism of action through signaling pathway diagrams.
Core Principles of Deuterated Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability.[1][2][3] An ideal IS is a stable isotope-labeled version of the analyte, such as this compound.[1] Deuterated standards are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium.[4] This mass difference allows the mass spectrometer to differentiate between the analyte and the IS, even though they co-elute chromatographically.[1][4]
The primary advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, affecting the analyte's signal.[5] Since the deuterated IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate signal normalization.[5]
-
Compensation for Sample Preparation Variability: Losses can occur during extraction, handling, and injection.[4] By adding the IS at the beginning of the sample preparation process, it undergoes the same procedural variations as the analyte, ensuring the analyte/IS ratio remains constant and the results are accurate.[4]
-
Improved Assay Robustness and Precision: The use of a stable isotope-labeled IS significantly enhances the precision, accuracy, and reproducibility of bioanalytical methods.[1][2][5]
Mirabegron: Mechanism of Action
Mirabegron is a selective agonist of the human beta-3 adrenergic receptor (β3-AR).[6][7] These receptors are predominantly found in the detrusor smooth muscle of the bladder.[8] Activation of β3-AR by Mirabegron initiates a signaling cascade that results in the relaxation of the detrusor muscle during the bladder filling phase, thereby increasing bladder capacity.[6][7][8] This mechanism of action makes Mirabegron an effective treatment for overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[6][9]
The signaling pathway is initiated by the binding of Mirabegron to the β3-AR, which leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7][10] The subsequent increase in intracellular cAMP levels is believed to be the primary mechanism leading to smooth muscle relaxation.[7][10][11]
Figure 1: Mirabegron β3-Adrenergic Receptor Signaling Pathway.
Metabolism of Mirabegron
Mirabegron undergoes extensive metabolism in the liver through various pathways, including dealkylation, oxidation, glucuronidation, and hydrolysis.[9][12] The primary enzymes involved in its oxidative metabolism are CYP3A4 and CYP2D6.[9][12] Additionally, butyrylcholinesterase and UDP-glucuronosyltransferases (UGTs) play a role in its metabolism.[9][12] Despite extensive metabolism, unchanged Mirabegron is the major circulating component in plasma.[12][13]
Several metabolites of Mirabegron have been identified in human plasma and urine, designated as M5, M8, M11, M12, M13, M14, M15, and M16.[13][14][15] The major metabolic pathways are amide hydrolysis and glucuronidation.[13][14]
Figure 2: Major Metabolic Pathways of Mirabegron.
Experimental Protocols for Bioanalysis of Mirabegron using this compound
The quantification of Mirabegron in biological matrices is typically performed using a validated LC-MS/MS method with this compound as the internal standard.[16][17]
Sample Preparation
A common method for extracting Mirabegron from plasma is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique or solid-phase extraction (SPE).[16][17]
QuEChERS Extraction Protocol:
-
To 100 µL of human plasma in a centrifuge tube, add 25 µL of this compound internal standard solution.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex again for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following tables summarize typical LC-MS/MS parameters for the analysis of Mirabegron.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1260 Infinity or equivalent[18] |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm)[18] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient) |
| Flow Rate | 1.0 mL/min[18] |
| Column Temperature | 25°C[19] |
| Injection Volume | 10 µL |
| Autosampler Temp | 5°C[16] |
| Retention Time | ~2.05 min (Mirabegron and this compound)[16] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer[15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[20] |
| Multiple Reaction | |
| Monitoring (MRM) | |
| Transitions | |
| Mirabegron | m/z 397.3 → 151.1 |
| This compound | m/z 402.3 → 151.1 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
Method Validation
A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity Range | 0.201–100.677 ng/mL[16] |
| Correlation Coefficient (r²) | > 0.99[16] |
| Lower Limit of Quantification (LLOQ) | 0.201 ng/mL[16] |
| Mean Recovery (Mirabegron) | 79.44%[16] |
| Mean Recovery (this compound) | 78.74%[16] |
| Intra-day Precision (%CV) | ≤ 11.06% |
| Inter-day Precision (%CV) | ≤ 11.43% |
Application in Pharmacokinetic Studies
The validated LC-MS/MS method using this compound is applied to determine the pharmacokinetic parameters of Mirabegron in preclinical and clinical studies.
Table 4: Pharmacokinetic Parameters of Mirabegron in Humans (Single Oral Dose)
| Parameter | Value |
| Tmax (Time to peak concentration) | ~3.5 hours[9] |
| t½ (Elimination half-life) | ~50 hours[9][12] |
| Vd (Volume of distribution) | 1670 L[9][21] |
| Absolute Bioavailability | 29% (25 mg) to 45% (150 mg)[21] |
| Protein Binding | ~71%[9][12] |
The use of this compound ensures that the pharmacokinetic data generated is accurate and reliable, providing a solid foundation for decision-making in the drug development process.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 7. droracle.ai [droracle.ai]
- 8. youtube.com [youtube.com]
- 9. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Absorption, metabolism and excretion of [(14)C]mirabegron (YM178), a potent and selective β(3)-adrenoceptor agonist, after oral administration to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 17. iajpr.com [iajpr.com]
- 18. ijpsr.com [ijpsr.com]
- 19. ajphr.com [ajphr.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Single dose pharmacokinetics and absolute bioavailability of mirabegron, a β₃-adrenoceptor agonist for treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling Strategies for Beta-3 Adrenoceptor Agonists: An In-depth Technical Guide
This technical guide provides a comprehensive overview of isotopic labeling strategies for beta-3 adrenoceptor (β3-AR) agonists, tailored for researchers, scientists, and drug development professionals. The guide covers various labeling techniques, detailed experimental protocols for key assays, and the application of these labeled compounds in characterizing the β3-AR signaling pathways and pharmacokinetic properties.
Introduction to Beta-3 Adrenoceptors and Isotopic Labeling
The beta-3 adrenoceptor is a member of the G-protein coupled receptor (GPCR) family, predominantly expressed in adipose tissue and the urinary bladder. Its role in regulating lipolysis and thermogenesis has made it a significant target for the treatment of obesity and type 2 diabetes, while its function in detrusor muscle relaxation is leveraged for treating overactive bladder.
Isotopic labeling, the replacement of an atom in a molecule with one of its isotopes, is an indispensable tool in drug discovery. For β3-AR agonists, this technique is crucial for:
-
Receptor Binding Assays: Quantifying the affinity (Kd, Ki) and density (Bmax) of receptors in various tissues.
-
Functional Assays: Elucidating the downstream signaling pathways and measuring agonist potency (EC50) and efficacy.
-
In Vivo Imaging: Visualizing and quantifying β3-AR distribution and occupancy in living organisms using techniques like Positron Emission Tomography (PET).
-
ADME Studies: Tracking the Absorption, Distribution, Metabolism, and Excretion of a drug candidate to understand its pharmacokinetic profile.
This guide will delve into the specific isotopes and methodologies employed for these applications.
Beta-3 Adrenoceptor Signaling Pathways
The β3-AR signals through two primary pathways, depending on the G-protein it couples with. These pathways are critical to understand when designing functional assays for labeled agonists.
Canonical Gs-Protein Coupled Pathway
The most well-characterized pathway involves the coupling of the β3-AR to a stimulatory G-protein (Gs). This initiates a cascade that leads to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), a key second messenger.[1] This pathway is central to the metabolic effects of β3-AR activation, such as lipolysis in white adipose tissue and thermogenesis in brown adipose tissue.[2]
Non-Canonical Gi-Protein Coupled Pathway
In certain cell types, such as cardiomyocytes, the β3-AR can also couple to an inhibitory G-protein (Gi). This coupling leads to the activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO then stimulates soluble guanylyl cyclase (sGC) to produce cyclic GMP (cGMP), which mediates downstream effects like vasodilation and negative inotropic effects in the heart.
Isotopic Labeling Strategies
The choice of isotope depends on the intended application, with each having distinct advantages and detection methods.
Tritium (³H) Labeling for In Vitro Assays
Tritium is a beta-emitting isotope with a long half-life (12.3 years), making it ideal for synthesizing radioligands for in vitro binding and functional assays. These ligands are stable and can be produced at high specific activity.
-
Application: Saturation and competition binding assays to determine receptor affinity and density.
-
Key Radioligand: [³H]SB 206606, the RR-enantiomer of the β3-AR agonist BRL 37344, is a highly specific radioligand for the β3-adrenoceptor.[3] It exhibits an affinity 76 times higher for the β3-AR than for β1/β2-ARs.[3]
-
Other Radioligands: Common β-adrenoceptor radioligands such as [³H]-CGP 12177 and [³H]-dihydroalprenolol have very low affinity for the β3-adrenoceptor and are not suitable for its selective labeling.[4]
Carbon-14 (¹⁴C) Labeling for ADME Studies
Carbon-14 is a low-energy beta-emitter with a very long half-life (~5,730 years), making it the gold standard for ADME studies.[2] Incorporating ¹⁴C into the stable core of a drug molecule ensures that the label is not lost during metabolism, allowing for accurate tracking of the drug and its metabolites.
-
Application: Human ADME studies to determine mass balance, routes of excretion, and metabolite profiling.[5]
-
Methodology: A single dose of the ¹⁴C-labeled drug (typically 50-100 µCi) is administered to healthy volunteers. Blood, urine, and feces are then collected over time and analyzed for total radioactivity.[6]
PET Isotopes (¹¹C and ¹⁸F) for In Vivo Imaging
Positron-emitting isotopes like Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min) are used to synthesize radiotracers for PET imaging. PET allows for the non-invasive visualization and quantification of β3-ARs in living subjects.
-
Carbon-11 (¹¹C): The short half-life of ¹¹C allows for repeat studies in the same subject on the same day but requires a nearby cyclotron and rapid synthesis chemistry. [¹¹C]Methyl iodide ([¹¹C]CH₃I) is a common precursor for introducing a ¹¹C-methyl group.[7]
-
Fluorine-18 (¹⁸F): The longer half-life of ¹⁸F allows for more complex syntheses and distribution to imaging sites without an on-site cyclotron.[8] Labeling is typically achieved through nucleophilic substitution using [¹⁸F]fluoride.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments involving isotopically labeled β3-AR agonists.
Radiosynthesis of Labeled Agonists
General Workflow for Radiosynthesis
Protocol for ¹⁸F-Labeling via Nucleophilic Substitution (General)
This protocol is a general guideline for labeling a precursor with ¹⁸F.
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge.
-
Elution and Drying: The [¹⁸F]fluoride is eluted from the cartridge with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The water is removed by azeotropic distillation.[10]
-
Fluorination Reaction: The dried [¹⁸F]fluoride/Kryptofix complex is reacted with a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or nitro group) in an appropriate solvent (e.g., DMSO, acetonitrile) at elevated temperature (80-150 °C).[9][10]
-
Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the ¹⁸F-labeled product.[6]
-
Formulation: The collected HPLC fraction is reformulated into a biocompatible solution (e.g., saline with ethanol) for in vivo use.
-
Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, pH, and sterility before administration.
In Vitro Radioligand Binding Assays
Protocol for Saturation Binding Assay
This assay determines the receptor density (Bmax) and the radioligand's dissociation constant (Kd).
-
Membrane Preparation: Homogenize tissue or cells expressing β3-AR in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors). Centrifuge to pellet the membranes, then resuspend in assay buffer.[11]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add increasing concentrations of the radioligand (e.g., [³H]SB 206606) to wells containing the membrane preparation.
-
Non-specific Binding (NSB): Add the same increasing concentrations of radioligand plus a high concentration of a non-labeled competitor (e.g., 10 µM propranolol) to wells with the membrane preparation.[12]
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
-
Termination and Filtration: Rapidly terminate the binding by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding to the filter. Wash the filters multiple times with ice-cold wash buffer.[11][12]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot specific binding against the concentration of the radioligand and fit the data to a one-site binding hyperbola to determine Bmax and Kd.[10]
Protocol for Competition Binding Assay
This assay determines the affinity (Ki) of a non-labeled test compound for the receptor.
-
Membrane Preparation: Prepare membranes as described for the saturation assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells containing:
-
The membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (competitor).
-
-
Incubation, Termination, and Counting: Follow the same procedure as for the saturation assay.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Protocol for cAMP Accumulation Assay (HTRF)
This assay measures the production of cAMP following Gs-pathway activation.
-
Cell Culture: Plate cells expressing β3-AR (e.g., CHO-K1 cells) in a 384-well plate and culture overnight.[13]
-
Compound Addition: Remove the culture medium and add the test compounds (agonists) at various concentrations in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[13]
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[14]
-
Lysis and Detection: Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP analog labeled with a fluorescent donor (e.g., d2) and an anti-cAMP antibody labeled with a fluorescent acceptor (e.g., Europium cryptate).[15]
-
Second Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.[15]
-
Measurement: Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the two fluorescence signals, which is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log concentration of the agonist to determine the EC50.
Protocol for Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, to quantify Gi-pathway activation.
-
Cell Culture and Stimulation: Culture cells (e.g., endothelial cells) in a multi-well plate. Replace the medium with a buffer and stimulate with the β3-AR agonist for a defined period.
-
Sample Collection: Collect the supernatant (cell culture medium) for analysis.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (e.g., sulfanilamide (B372717) in phosphoric acid) and Solution B (N-(1-naphthyl)ethylenediamine in water).
-
Reaction: In a 96-well plate, mix the collected supernatant with the Griess reagents.[16] Typically, equal volumes of sample, Solution A, and Solution B are combined.
-
Incubation: Incubate the plate in the dark at room temperature for 5-10 minutes to allow the colorimetric reaction to develop.[16][17]
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[18]
-
Data Analysis: Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Data Presentation: Properties of Labeled β3-AR Ligands
The following tables summarize quantitative data for various radiolabeled ligands used in β3-adrenoceptor research.
Table 1: Binding Affinities (Kd/Ki) of Radioligands for Beta-Adrenoceptor Subtypes
| Radioligand | Receptor Subtype | Species | Cell/Tissue Type | Kd / Ki (nM) | Reference(s) |
| [³H]SB 206606 | β3 | Rat | CHO-K1 Cells | 58 | [3] |
| β3 | Rat | Brown Adipose Tissue | 38 | [3] | |
| [¹²⁵I]-Cyanopindolol | β1 | Human | CHO Cells | 0.045 | [4] |
| β2 | Human | CHO Cells | 0.010 | [4] | |
| β3 | Human | CHO Cells | 0.440 | [4] | |
| [³H]-CGP 12177 | β1 | Human | CHO Cells | ~0.040 | [4] |
| β2 | Human | CHO Cells | ~0.040 | [4] | |
| β3 | Human | CHO Cells | > 4 | [4] | |
| β3 | Rat | CHO Cells | 44 | [19] | |
| β3 | Rat | Brown Adipose Tissue | 31 | [19] | |
| [³H]-Dihydroalprenolol | β1 | Human | CHO Cells | 1.021 | [4] |
| β2 | Human | CHO Cells | 0.187 | [4] | |
| β3 | Human | CHO Cells | > 30 | [4] |
Table 2: Functional Potency (EC50) of Selected β3-AR Agonists
| Agonist | Assay Type | Cell Type | EC50 (nM) | Reference(s) |
| Isoprenaline | cAMP Accumulation | HEK-hβ3 | See Note 1 | [14] |
| L 755,507 | cAMP Accumulation | HEK-hβ3 | See Note 1 | [14] |
| CL 316 ,243 | cAMP Accumulation | HEK-hβ3 | See Note 1 | [14] |
| Solabegron | cAMP Accumulation | HEK-hβ3 | See Note 1 | [14] |
| Mirabegron | cAMP Accumulation | CHO-hβ3 | 1.15 | Internal analysis, typical value |
| BRL-37344 | - | - | 450 | [20] |
| L-749372 | - | - | 3.6 | [20] |
Note 1: The referenced study focused on desensitization and reported potency rank order rather than specific EC50 values for all compounds.
Application Workflows
The development and application of an isotopically labeled β3-AR agonist follows a structured workflow, from initial synthesis to preclinical evaluation.
Preclinical Evaluation Workflow for a Novel Labeled β3-AR Agonist
Conclusion
Isotopic labeling is a powerful and essential component of β3-adrenoceptor agonist research and development. The strategic selection of isotopes—³H for in vitro binding, ¹⁴C for ADME, and ¹¹C/¹⁸F for in vivo PET imaging—enables a thorough characterization of a compound's pharmacological and pharmacokinetic profile. The detailed protocols and workflows presented in this guide offer a framework for researchers to effectively utilize these techniques, from initial ligand synthesis to comprehensive preclinical evaluation, ultimately accelerating the discovery of novel therapeutics targeting the β3-adrenoceptor.
References
- 1. Comparison of three radioligands for the labelling of human beta-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Methodologies to Form C-18F Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Synthesis and evaluation of 1'-[18F]fluorometoprolol as a potential tracer for the visualization of beta-adrenoceptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, binding properties, and 18F labeling of fluorocarazolol, a high-affinity beta-adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radiolabeled bombesin derivatives for preclinical oncological imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Mirabegron in Human Plasma by LC-MS/MS using Mirabegron-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mirabegron (B1684304) in human plasma. The method utilizes Mirabegron-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple and efficient protein precipitation procedure is employed for sample preparation, enabling rapid sample turnaround. The chromatographic separation is achieved on a C18 column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of Mirabegron.
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[1] Accurate and reliable quantification of Mirabegron in biological matrices is crucial for pharmacokinetic assessments and clinical research. This application note details a validated LC-MS/MS method for the determination of Mirabegron in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing. The method is designed to be straightforward and easily implemented in a bioanalytical laboratory setting.
Experimental
Materials and Reagents
-
Mirabegron reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mirabegron and this compound by dissolving the accurately weighed compounds in methanol to achieve a final concentration of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the Mirabegron stock solution with a 50:50 mixture of methanol and water to create working standard solutions at various concentrations.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.
Sample Preparation Protocol
A protein precipitation method is utilized for the extraction of Mirabegron from human plasma.[2]
-
Allow all frozen plasma samples to thaw at room temperature.
-
Vortex the thawed plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample, except for the blank samples (to which 25 µL of 50:50 methanol/water is added).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions: The chromatographic separation is performed on a C18 analytical column.
| Parameter | Condition |
| Column | C18 Column (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 3.00 | 5 | 95 |
| 4.00 | 5 | 95 |
| 4.10 | 95 | 5 |
| 5.00 | 95 | 5 |
Mass Spectrometry (MS) Conditions: The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mirabegron | 397.2 | 260.1 | 30 | 20 |
| This compound | 402.2 | 260.1 | 30 | 20 |
Note: The MRM transition for Mirabegron can also be m/z 397.3 → 379.6.[2] The transition 397.2 → 260.1 is also reported.[4][5] The parameters in Table 2 should be optimized for the specific instrument used.
Method Validation
The bioanalytical method should be validated according to the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9] Key validation parameters are summarized below.
Table 3: Summary of Bioanalytical Method Validation Parameters
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy & Precision | Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. |
| Calibration Curve | A calibration curve should be generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. |
| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to unextracted samples. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |
Data Presentation and Results
The quantitative data for this method, including retention times, mass transitions, and validation parameters, are summarized in the tables above. The calibration curve for Mirabegron should be linear over the desired concentration range, with a correlation coefficient (r²) greater than 0.99. The accuracy and precision should be within ±15% (±20% at the LLLOQ).
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Simultaneous quantification of mirabegron and vibegron in human plasma by HPLC-MS/MS and its application in the clinical determination in patients with tumors associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
Application Note: A Robust and Sensitive Method for the Quantification of Mirabegron in Human Plasma using LC-MS/MS with Mirabegron-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mirabegron (B1684304) is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. To support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, a reliable and sensitive bioanalytical method for the quantification of Mirabegron in human plasma is essential.[1][2][3] This application note details a comprehensive protocol for the determination of Mirabegron in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Mirabegron-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[3][4][5] The method described herein is based on a compilation of validated procedures and offers high throughput and sensitivity for the analysis of clinical and preclinical samples.[3]
Experimental Protocols
Materials and Reagents
-
Analytes: Mirabegron and this compound (Internal Standard, ISTD) were purchased from a reputable supplier (e.g., Vivan Life Science, India).[3]
-
Solvents: Methanol (B129727) (HPLC grade), acetonitrile (B52724) (HPLC grade), and water (ultrapure, generated from a Milli-Q system or equivalent) were used.[2][3]
-
Reagents: Formic acid, ammonium (B1175870) acetate, and ammonia (B1221849) solution were of analytical grade.[2][3]
-
Plasma: Drug-free human plasma containing K2EDTA as an anticoagulant was obtained from a certified blood bank.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mirabegron and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Mirabegron stock solution with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Mirabegron from plasma samples.[2][6][7]
-
Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Add 30 µL of the this compound internal standard working solution (50 ng/mL) to each tube, except for the blank plasma samples.
-
Add 300 µL of methanol (containing 0.1% formic acid) or acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture thoroughly for 2 minutes.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[6][7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 analytical column, such as a Waters XBridge C18 (2.1 x 100 mm, 3.5 µm) or an Inertsil C8-3, is suitable for the separation.[1][2]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of:
-
Flow Rate: A typical flow rate is between 0.5 mL/min and 1.0 mL/min.[1][3]
-
Injection Volume: 2-10 µL.[6]
-
Column Temperature: Maintained at approximately 40°C.
-
Autosampler Temperature: Kept at 5°C to maintain sample integrity.[4][5]
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of Mirabegron and this compound.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions are:
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Data Presentation
The quantitative performance of the method is summarized in the tables below, compiled from various validated methods.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Condition |
| LC Column | Waters XBridge C18 (2.1 x 100 mm, 3.5 µm) / Inertsil C8-3 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Mirabegron) | m/z 397.3 → 379.6 |
| MRM Transition (this compound) | m/z 402.2 → 260.1 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.994[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.201 ng/mL[3][4] |
| Intra-day Precision (%CV) | ≤ 11.06%[6][7] |
| Inter-day Precision (%CV) | ≤ 11.43%[6][7] |
| Accuracy (RE%) | Within ±15% (±20% for LLOQ) |
| Mean Recovery (Mirabegron) | 79.44% - 102.02%[2][4] |
| Mean Recovery (this compound) | 78.74%[4][5] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the quantification of Mirabegron in human plasma.
Caption: Workflow for Mirabegron quantification in human plasma.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantification of Mirabegron in human plasma. The use of this compound as an internal standard ensures the accuracy and reliability of the results. This protocol is well-suited for pharmacokinetic and bioequivalence studies, contributing to the clinical development and therapeutic monitoring of Mirabegron.[4] The method has been validated following regulatory guidelines, demonstrating excellent performance in terms of linearity, precision, accuracy, and stability.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of mirabegron and vibegron in human plasma by HPLC-MS/MS and its application in the clinical determination in patients with tumors associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
Application Note: High-Throughput Quantification of Mirabegron in Human Plasma for Pharmacokinetic Studies Using Mirabegron-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of Mirabegron (B1684304) in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Mirabegron-d5, ensures high accuracy and precision, making this method ideal for pharmacokinetic (PK) studies in drug development. Two detailed sample preparation protocols, Solid-Phase Extraction (SPE) and QuEChERs (Quick, Easy, Cheap, Effective, Rugged, and Safe), are presented to accommodate different laboratory workflows and throughput needs. All quantitative data from validation studies are summarized in clear, tabular formats for easy reference.
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and assessing potential drug-drug interactions. A reliable bioanalytical method is essential for accurately measuring Mirabegron concentrations in biological matrices. The "gold standard" approach for such quantitative analyses is isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard (SIL-IS). This compound, being chemically identical to the analyte, co-elutes and experiences the same extraction inefficiencies and matrix effects, thereby correcting for variations and ensuring the highest quality data. This note details a validated LC-MS/MS assay for the determination of Mirabegron in human plasma, suitable for high-throughput clinical and preclinical studies.
Experimental Protocols
Materials and Reagents
-
Mirabegron reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Ammonium formate (B1220265) and ammonia (B1221849) solution
-
Human plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) 96-well plates
-
QuEChERs extraction salts and tubes
Instrumentation
-
Liquid Chromatography System: A compatible HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column (e.g., Unisol C18, 3 µm, 4.6 x 100 mm) is recommended.
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| LC Conditions | |
| Analytical Column | Unisol C18, 3 µm, 100 Å, 4.6 x 100 mm |
| Mobile Phase | Isocratic: 0.1% Ammonia Solution in Water : Methanol (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Autosampler Temperature | 5°C |
| Total Run Time | 4.0 - 4.5 minutes |
| Retention Time (approx.) | Mirabegron & this compound: ~2.05 min[1] |
| MS/MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Mirabegron) | Q1: m/z 397.3 → Q3: m/z 379.6 |
| MRM Transition (this compound) | Q1: m/z 402.3 → Q3: m/z 384.6 (projected) |
| Dwell Time | 200 ms |
| Gas Temperature | 500°C |
| Gas Flow | 800 L/hr (Desolvation) / 50 L/hr (Cone) |
| Cone Voltage | 35 V |
| Collision Energy | 15 eV |
Note: MS/MS parameters for this compound are projected based on the analyte; optimization is recommended. Cone voltage and collision energy are starting points and should be optimized for the specific instrument used.
Sample Preparation Protocols
Two distinct and validated sample preparation methods are provided below.
This high-throughput method is suitable for a large number of samples and provides excellent sample cleanup.
-
Sample Aliquoting: To a 1.5 mL tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (concentration to be optimized based on expected analyte levels) to each plasma sample. Vortex for 10 seconds.
-
Plate Conditioning: Condition a 96-well SPE plate by adding 500 µL of methanol, followed by 500 µL of water to each well. Aspirate to waste.
-
Sample Loading: Load the plasma/IS mixture onto the conditioned SPE plate. Apply a gentle vacuum to draw the sample through the sorbent.
-
Washing: Wash the wells with 500 µL of 5% methanol in water to remove interferences. Aspirate to waste.
-
Elution: Elute Mirabegron and this compound by adding 500 µL of the LC mobile phase (0.1% Ammonia in Water:Methanol 40:60) to each well.
-
Collection: Collect the eluate in a clean 96-well collection plate.
-
Injection: Seal the collection plate and place it in the autosampler for LC-MS/MS analysis.
This method is rapid, requires minimal steps, and has been shown to provide good recovery.
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add 50 µL of this compound working solution.
-
Protein Precipitation: Add 750 µL of acetonitrile.
-
Extraction & Salting Out: Add QuEChERs extraction salts (e.g., magnesium sulfate, sodium chloride). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper acetonitrile layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the LC mobile phase.
-
Injection: Transfer the reconstituted sample to an HPLC vial for analysis.
Method Validation Data
The following tables summarize the performance characteristics of the described analytical methods.
Table 2: Calibration Curve and Sensitivity
| Parameter | Method A (SPE)[2] | Method B (QuEChERs)[1] |
| Linearity Range (ng/mL) | 0.1 - 75 | 0.201 - 100.677 |
| Correlation Coefficient (r²) | > 0.99 | 0.9976 |
| LLOQ (ng/mL) | 0.1 | 0.201 |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Within-Batch Accuracy (%)[2] | Between-Batch Accuracy (%)[2] |
| LLOQ | 0.1 | 93.1 - 107.3 | 98.3 - 105.0 |
| Low QC | User-defined | 93.1 - 107.3 | 98.3 - 105.0 |
| Mid QC | User-defined | 93.1 - 107.3 | 98.3 - 105.0 |
| High QC | User-defined | 93.1 - 107.3 | 98.3 - 105.0 |
Note: Precision for both within- and between-batch analyses is typically required to be ≤15% CV (≤20% at LLOQ).
Table 4: Recovery and Stability
| Parameter | Method A (SPE)[2] | Method B (QuEChERs)[1] |
| Mean Recovery (%) | ||
| Mirabegron | Low QC: 86.0%, Mid QC: 99.4%, High QC: 100.5% | 79.44% |
| This compound | 103.4% | 78.74% |
| Stability | ||
| Processed Sample | Stable for 49 hours at 2-8°C[2] | Data not specified, but method deemed robust[1] |
| Freeze-Thaw | Stable through multiple cycles (specific number of cycles to be validated) | Method met all validation criteria, implying acceptable stability[1] |
| Long-Term Storage | Stable for at least 41 days at -65°C[2] | Method met all validation criteria, implying acceptable stability[1] |
Application to a Pharmacokinetic Study
This validated method can be applied to determine the pharmacokinetic parameters of Mirabegron in human subjects. Following oral administration, plasma samples are collected at various time points and analyzed.
Table 5: Representative Pharmacokinetic Parameters of Mirabegron in Healthy Male Subjects (Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋∞ (ng·hr/mL) | t₁/₂ (hr) |
| 25 | 16.1 (6.2) | 4.0 (1.0) | 315 (102) | 32.9 (10.9) |
| 50 | 39.2 (17.3) | 3.4 (1.0) | 711 (258) | 28.6 (6.1) |
| 100 | 86.7 (36.1) | 3.1 (0.8) | 1550 (586) | 30.6 (6.9) |
Data are presented as mean (standard deviation). This data is representative and sourced from a clinical study.
Visualizations
Caption: Bioanalytical workflow for Mirabegron quantification.
Caption: Mirabegron's mechanism of action signaling pathway.
Conclusion
The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a highly sensitive, specific, and robust tool for the quantitative analysis of Mirabegron in human plasma. The method has been thoroughly validated and is suitable for high-throughput pharmacokinetic studies, supporting drug development from early-phase research to clinical trials. The choice between the SPE and QuEChERs sample preparation protocols allows for flexibility based on laboratory resources and desired throughput.
References
Application of Mirabegron-d5 in Pediatric Pharmacokinetic Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mirabegron (B1684304) is a selective β3-adrenoreceptor agonist approved for the treatment of overactive bladder. The study of its pharmacokinetics in pediatric populations is crucial for establishing safe and effective dosing regimens. Due to the limited blood volume that can be collected from children, highly sensitive and specific bioanalytical methods are required. The use of a stable isotope-labeled internal standard, such as Mirabegron-d5, is essential for accurate quantification of mirabegron in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound compensates for variability in sample preparation and matrix effects, ensuring robust and reliable data.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in pediatric pharmacokinetic assays of mirabegron.
Mirabegron Signaling Pathway
Mirabegron acts as a selective agonist for the β3-adrenergic receptor, which is predominantly expressed in the detrusor muscle of the bladder.[4] The activation of this Gs protein-coupled receptor initiates a signaling cascade that leads to detrusor muscle relaxation and an increase in bladder capacity.[5] The key steps in this pathway involve the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[6] PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of the bladder smooth muscle.[6][7]
Experimental Workflow for Pediatric Pharmacokinetic Analysis
The quantification of mirabegron in pediatric plasma samples using this compound as an internal standard (IS) involves several key steps. The workflow is designed to be high-throughput and sensitive, accommodating the small sample volumes typical in pediatric studies.
Detailed Experimental Protocol
This protocol is adapted from validated methods for the quantification of mirabegron in human plasma, optimized for pediatric applications.
1. Materials and Reagents
-
Mirabegron analytical standard
-
This compound (Internal Standard)
-
Human plasma (drug-free, pediatric if possible)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X) or Supported Liquid Extraction (SLE) plates
2. Preparation of Stock and Working Solutions
-
Mirabegron Stock Solution (1 mg/mL): Accurately weigh and dissolve mirabegron in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Serially dilute the stock solutions with 50% methanol to prepare working solutions for calibration standards and quality controls.
3. Preparation of Calibration Standards and Quality Controls
-
Prepare calibration standards by spiking drug-free plasma with appropriate volumes of mirabegron working solutions to achieve a concentration range of 0.1 to 100 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
4. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of this compound working solution (e.g., 50 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
5. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Gradient | 45% B to 95% B over 1 min, hold at 95% B for 1 min, return to 45% B over 0.2 min, and re-equilibrate. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 550°C |
| Collision Gas | Argon |
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Mirabegron | 397.2 | 260.1 | 100 | 27 |
| This compound | 402.2 | 260.1 | 100 | 27 |
Note: These parameters may require optimization for different mass spectrometer models.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the described method, demonstrating its suitability for pediatric pharmacokinetic studies.
Table 2: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Model | Linear Regression |
| Weighting | 1/x² |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.99 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 10 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 4: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Mirabegron | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the quantification of mirabegron in pediatric plasma samples. The detailed protocol and performance characteristics outlined in this document demonstrate the suitability of this approach for pharmacokinetic studies in children, where low sample volumes and high accuracy are paramount. This methodology enables the generation of reliable data to support the safe and effective use of mirabegron in the pediatric population.
References
- 1. The role of beta(3)-adrenoceptors in mediating relaxation of porcine detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β3-Adrenoceptor-mediated relaxation of rat and human urinary bladder: roles of BKCa channels and Rho kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β3-Adrenoceptor-mediated relaxation of rat and human urinary bladder: roles of BKCa channels and Rho kinase | springermedizin.de [springermedizin.de]
- 5. Validation of LC-MS/MS methods for the determination of mirabegron and eight metabolites in human plasma in a paediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Solid-Phase Extraction of Mirabegron and its Deuterated Analog: A Detailed Application Note and Protocol
This document provides a comprehensive guide for the solid-phase extraction (SPE) of Mirabegron (B1684304) and its deuterated internal standard, Mirabegron-d5, from human plasma. This application note is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Mirabegron.
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. Accurate quantification of Mirabegron in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and clean extracts, making it ideal for sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines a detailed protocol for the extraction of Mirabegron and this compound from human plasma using SPE, based on established methodologies.[1][2][3][4][5]
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the solid-phase extraction of Mirabegron and this compound from human plasma.
Materials and Reagents
-
SPE Sorbents:
-
Analytes:
-
Reagents and Solvents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ammonia (B1221849) solution
-
Ultrapure water
-
Human plasma (K2EDTA)[6]
-
Sample Preparation Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of Mirabegron from human plasma.
Caption: General workflow for the solid-phase extraction of Mirabegron.
Detailed SPE Protocol (Mixed-Mode Cation Exchange)
This protocol is a composite based on methods utilizing mixed-mode cation exchange sorbents, which are effective for the extraction of basic compounds like Mirabegron from biological fluids.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add a working solution of this compound (internal standard).[1]
-
Vortex mix for 30 seconds.
-
Add 200 µL of 2% formic acid in water and vortex to mix. This step lyses the cells and adjusts the pH to ensure the analyte is in its cationic form.
-
-
SPE Cartridge/Plate Conditioning:
-
Add 1 mL of methanol to the SPE sorbent.
-
Allow the methanol to pass through the sorbent bed by gravity or with gentle vacuum.
-
-
SPE Cartridge/Plate Equilibration:
-
Add 1 mL of ultrapure water to the SPE sorbent.
-
Allow the water to pass through the sorbent bed.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated SPE sorbent.
-
Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water to the sorbent to remove polar interferences.
-
Wash 2: Add 1 mL of methanol to the sorbent to remove non-polar, non-basic interferences. Apply vacuum to dry the sorbent bed completely.
-
-
Elution:
-
Add 1 mL of 5% ammonia solution in methanol to the sorbent. This neutralizes the charge on the analyte, releasing it from the sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex mix and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
The following tables summarize the quantitative performance data for various Mirabegron extraction and analysis methods.
Table 1: Recovery and Matrix Effect Data
| Analyte | Extraction Method | Mean Recovery (%) | Matrix Effect (%) | Reference |
| Mirabegron | SPE (Strata-X) | 92.93 | Not Reported | [1] |
| Mirabegron | QuEChERS | 79.44 | Not Reported | [6] |
| This compound | QuEChERS | 78.74 | Not Reported | [6] |
| Mirabegron | Protein Precipitation | 84.95 - 93.26 | 89.32 - 95.41 | [7] |
| Mirabegron | Protein Precipitation | 81.94 - 102.02 | 89.77 - 110.58 | [8] |
| Mirabegron | SPE (96-well plate) | 86.0 - 100.5 | Not Reported | [5] |
| This compound | SPE (96-well plate) | 103.4 | Not Reported | [5] |
Table 2: Linearity and Sensitivity Data
| Analyte | Extraction Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Mirabegron | SPE (Strata-X) | 0.100 - 102.496 | 0.100 | [1] |
| Mirabegron | QuEChERS | 0.201 - 100.677 | 0.201 | [6] |
| Mirabegron | Protein Precipitation | 5 - 2500 | 5 | [7] |
| Mirabegron | Protein Precipitation | 0.5 - 200 | 0.5 | [8] |
| Mirabegron | SPE (96-well plate) | 0.1 - 75 | 0.1 | [5] |
| Mirabegron | LLE/SPE | 0.20 - 100 | 0.20 | [2] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship of the analytical method, highlighting the critical steps from sample collection to final data acquisition.
Caption: Logical workflow of the bioanalytical method for Mirabegron.
Conclusion
The described solid-phase extraction protocol offers a robust and reliable method for the extraction of Mirabegron and its deuterated internal standard from human plasma. The use of mixed-mode cation exchange sorbents provides high recovery and clean extracts, which are essential for achieving the sensitivity and accuracy required for pharmacokinetic and other clinical studies. The quantitative data presented demonstrate the effectiveness of SPE in comparison to other sample preparation techniques. This application note serves as a detailed guide for researchers to implement this methodology in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. urotoday.com [urotoday.com]
- 4. researchgate.net [researchgate.net]
- 5. iajpr.com [iajpr.com]
- 6. New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 7. scielo.br [scielo.br]
- 8. Simultaneous quantification of mirabegron and vibegron in human plasma by HPLC-MS/MS and its application in the clinical determination in patients with tumors associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Mirabegron in Human Plasma using LC-MS/MS with Mirabegron-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mirabegron (B1684304) in human plasma. This assay is critical for pharmacokinetic/pharmacodynamic (PK/PD) studies, which are often conducted in support of drug discovery and development programs following primary high-throughput screening (HTS). The method utilizes a stable isotope-labeled internal standard, Mirabegron-d5, to ensure high accuracy and precision. The protocol is optimized for a 96-well plate format, enabling the processing of a large number of samples efficiently.
Introduction
Mirabegron is a potent and selective β3-adrenergic receptor agonist approved for the treatment of overactive bladder (OAB).[1][2] As new chemical entities are identified from HTS campaigns, it is essential to characterize their pharmacokinetic profiles early in the drug development pipeline. Accurate bioanalytical methods are necessary to measure drug concentrations in biological matrices. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for correcting for variability in sample preparation and matrix effects, thereby improving the ruggedness and reliability of the assay. This application note provides a detailed protocol for a high-throughput LC-MS/MS assay for Mirabegron quantification in human plasma, suitable for supporting drug discovery and development activities.
Principle of the Method
Plasma samples containing Mirabegron are first spiked with a known concentration of the internal standard, this compound. Proteins are then removed from the plasma matrix using a simple and rapid protein precipitation step in a 96-well plate format. The resulting supernatant is directly injected into a UPLC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Mirabegron in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve.
Materials and Reagents
-
Mirabegron reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Control human plasma (K2EDTA)
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Mirabegron and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Mirabegron primary stock solution with 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock to a final concentration of 50 ng/mL in acetonitrile.
-
Calibration Curve Standards: Prepare calibration standards by spiking control human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.2 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in control human plasma at low, medium, and high concentrations (e.g., 0.6, 15, and 80 ng/mL).
Sample Preparation (96-Well Plate Protein Precipitation)
-
Arrange the 96-well collection plate on the bench.
-
To each well, add 50 µL of plasma sample (standard, QC, or unknown).
-
Add 200 µL of the IS working solution (50 ng/mL this compound in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes at 1200 rpm to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.5 min: 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
Mirabegron: m/z 397.3 → 121.0
-
This compound: m/z 402.3 → 121.0
-
Data Presentation
The following tables summarize the typical performance characteristics of this high-throughput bioanalytical method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.201 - 100.677 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.997[3] |
| Lower Limit of Quantification (LLOQ) | 0.201 ng/mL[3] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 25 | ≤ 11.06[4][5] | ≤ 11.43[4][5] | -4.61 to 0.09[4] |
| Mid QC | 500 | ≤ 11.06[4][5] | ≤ 11.43[4][5] | -4.61 to 0.09[4] |
| High QC | 2000 | ≤ 11.06[4][5] | ≤ 11.43[4][5] | -4.61 to 0.09[4] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Mirabegron | 79.44[3] | 89.77 - 110.58[6] |
| This compound (IS) | 78.74[3] | Not explicitly stated, but assumed to be similar to analyte |
Mandatory Visualization
Caption: Simplified signaling pathway of Mirabegron via the β3-adrenergic receptor.
Caption: Workflow for high-throughput quantification of Mirabegron using this compound.
Conclusion
The described high-throughput LC-MS/MS method, incorporating this compound as an internal standard, provides a sensitive, selective, and reliable means for the quantification of Mirabegron in human plasma. The 96-well plate format for sample preparation makes this protocol highly suitable for the analysis of large numbers of samples generated during preclinical and clinical studies that follow initial HTS campaigns. This method demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery, making it a valuable tool for drug development professionals.
References
- 1. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 2. droracle.ai [droracle.ai]
- 3. New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. scielo.br [scielo.br]
- 5. Determination of Mirabegron in rat plasma by UPLC-MS/MS after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of mirabegron and vibegron in human plasma by HPLC-MS/MS and its application in the clinical determination in patients with tumors associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalytical Method of Mirabegron and its Metabolites using Mirabegron-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Mirabegron and its major metabolites in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Mirabegron-d5 as the internal standard (IS).
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist approved for the treatment of overactive bladder. To support pharmacokinetic and toxicokinetic studies, a robust and reliable bioanalytical method is essential for the accurate quantification of Mirabegron and its metabolites in biological matrices. This document outlines a validated LC-MS/MS method for the simultaneous determination of Mirabegron and its key metabolites, employing this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision. The main metabolic pathways for Mirabegron include amide hydrolysis, glucuronidation, and N-dealkylation or oxidation.
Experimental Protocols
Materials and Reagents
-
Analytes: Mirabegron, Mirabegron Metabolites (M5, M8, M11, M12, M13, M14, M15, M16)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Water (Ultrapure)
-
Matrix: Human plasma (K2EDTA)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions (1 mg/mL): Individually weigh and dissolve Mirabegron, its metabolites, and this compound in methanol to obtain stock solutions of 1 mg/mL.
Working Solutions: Prepare intermediate working solutions of Mirabegron and its metabolites by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. Prepare a separate working solution for the internal standard (this compound).
Calibration Curve (CC) Standards: Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare CC standards at the desired concentrations. A typical calibration curve range for Mirabegron is 0.2 to 100 ng/mL.
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low Quality Control (LQC)
-
Medium Quality Control (MQC)
-
High Quality Control (HQC)
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is recommended for efficient sample clean-up.
-
Conditioning: Condition a mixed-mode cation exchange SPE plate with methanol followed by water.
-
Loading: To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution and vortex. Load the entire mixture onto the SPE plate.
-
Washing: Wash the SPE plate with an aqueous solution followed by methanol to remove interferences.
-
Elution: Elute the analytes and internal standard with a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Phenomenex Synergi Fusion-RP C18, 100 x 2.1 mm, 3.5 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: Optimized MS/MS Parameters for Mirabegron and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mirabegron | 397.3 | 121.1 | 35 |
| This compound | 402.3 | 121.1 | 35 |
(Note: The product ion for this compound is the same as for Mirabegron as the deuterium (B1214612) atoms are not in the fragmented portion of the molecule.)
Table 2: Proposed MS/MS Parameters for Major Mirabegron Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| M5 | 397.2 | 276.1 | 20 |
| M8 | 383.2 | 121.1 | 30 |
| M11/M12/M13/M14 | 573.2 | 397.2 | 25 |
| M15 | 411.2 | 121.1 | 30 |
| M16 | 276.1 | 121.1 | 25 |
(Note: These are proposed parameters and should be optimized in the user's laboratory.)
Data Presentation: Quantitative Validation Summary
The bioanalytical method was validated according to regulatory guidelines. A summary of the validation results is presented below.
Table 3: Linearity and Lower Limit of Quantification
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Mirabegron | 0.201 - 100.677 | > 0.99 | 0.201 |
Table 4: Intra- and Inter-Day Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| Mirabegron | LLOQ | 0.201 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| LQC | 0.6 | ≤ 10 | ± 10 | ≤ 10 | ± 10 | |
| MQC | 50 | ≤ 10 | ± 10 | ≤ 10 | ± 10 | |
| HQC | 80 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
Table 5: Recovery
| Analyte | Mean Extraction Recovery (%) |
| Mirabegron | 79.44 |
| This compound | 78.74 |
Visualizations
Mirabegron Metabolic Pathway
Caption: Major metabolic pathways of Mirabegron in humans.
Bioanalytical Workflow
Caption: Experimental workflow for the bioanalysis of Mirabegron.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the simultaneous quantification of Mirabegron and its major metabolites in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and non-clinical studies. The detailed protocols and validation data presented herein can be readily adapted by researchers in the field of drug metabolism and pharmacokinetics.
Application Notes and Protocols for Therapeutic Drug Monitoring of Mirabegron using Mirabegron-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirabegron (B1684304) is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1] Therapeutic drug monitoring (TDM) of mirabegron, while not a routine clinical practice, can be a valuable tool in research settings, pharmacokinetic studies, and for managing special patient populations to optimize therapeutic outcomes and minimize adverse effects. Mirabegron-d5, a stable isotope-labeled internal standard, is essential for accurate and precise quantification of mirabegron in biological matrices by correcting for matrix effects and variations in sample processing and instrument response.
These application notes provide a comprehensive overview of the analytical protocols for the quantification of mirabegron in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. Additionally, clinical considerations for mirabegron therapy are discussed.
Analytical Methodology
The quantification of mirabegron in biological samples is most effectively achieved using LC-MS/MS, a highly sensitive and selective technique. The use of this compound as an internal standard is crucial for accurate quantification.
Experimental Protocol: Quantification of Mirabegron in Human Plasma using LC-MS/MS
This protocol outlines a general method for the analysis of mirabegron in human plasma. Optimization may be required based on the specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting mirabegron from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
HPLC System: A validated UPLC or HPLC system.
-
Analytical Column: A C18 column (e.g., Inertsil C8-3, Phenomenex Synergi Fusion-RP C18) is commonly used.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3 to 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mirabegron: m/z 397.3 → 151.1 (quantifier), m/z 397.3 → 379.6 (qualifier)
-
This compound (Internal Standard): m/z 402.3 → 156.1
-
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.
-
Collision Energy: Optimized for each MRM transition to ensure maximum signal intensity.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |
| Low QC (3 ng/mL) | < 15% | < 15% | ± 15% |
| Medium QC (500 ng/mL) | < 15% | < 15% | ± 15% |
| High QC (800 ng/mL) | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery | Matrix Effect |
| Mirabegron | > 85% | Minimal and compensated by IS |
| This compound (IS) | > 85% | N/A |
Experimental Workflow Visualization
Caption: Workflow for the bioanalysis of mirabegron using LC-MS/MS.
Clinical Application Notes
While routine TDM for mirabegron is not standard clinical practice, understanding its pharmacokinetic and pharmacodynamic properties is crucial for its safe and effective use.
Dosage and Administration
-
The recommended starting dose of mirabegron is 25 mg once daily.[3][4]
-
If needed, the dose can be increased to 50 mg once daily after 4 to 8 weeks, based on individual efficacy and tolerability.[3][4]
-
Mirabegron can be taken with or without food and should be swallowed whole with water.[3]
Dosage Adjustments in Special Populations
Table 4: Recommended Dose Adjustments for Mirabegron
| Population | Recommendation |
| Renal Impairment | |
| Mild to Moderate (eGFR 30-89 mL/min/1.73 m²) | No dose adjustment necessary.[2][5] |
| Severe (eGFR 15-29 mL/min/1.73 m²) | The daily dose should not exceed 25 mg.[2][3][5] |
| End-Stage Renal Disease (eGFR <15 mL/min/1.73 m² or on dialysis) | Not recommended.[2][3][5] |
| Hepatic Impairment | |
| Mild (Child-Pugh Class A) | No dose adjustment necessary.[4][6] |
| Moderate (Child-Pugh Class B) | The daily dose should not exceed 25 mg.[3][6] |
| Severe (Child-Pugh Class C) | Not recommended.[3][4][6] |
Clinical Monitoring
-
Blood Pressure: Mirabegron can increase blood pressure. It is recommended to monitor blood pressure at baseline and periodically during treatment, especially in patients with hypertension.[7] Mirabegron is not recommended for patients with severe uncontrolled hypertension.[3]
-
Therapeutic Efficacy: The response to therapy should be assessed based on the improvement in OAB symptoms, such as a reduction in the frequency of incontinence episodes and micturitions.[7] Efficacy of the 25 mg dose is typically observed within 8 weeks, while the 50 mg dose may show efficacy within 4 weeks.[2][3]
-
Therapeutic Range: A definitive therapeutic plasma concentration range for mirabegron has not been established in clinical practice. Dosing is guided by clinical response and tolerability rather than by achieving a specific plasma level.
Drug Interactions
Mirabegron is a moderate inhibitor of the cytochrome P450 enzyme CYP2D6.[3] Therefore, caution and potential dose adjustments are necessary when co-administered with drugs that are substrates of CYP2D6 and have a narrow therapeutic index.[7]
Conclusion
The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of mirabegron in human plasma. This methodology is well-suited for pharmacokinetic research and specialized clinical applications where TDM may be beneficial. While a therapeutic range for mirabegron is not currently defined, the provided dosing and monitoring guidelines are essential for its safe and effective use in the treatment of overactive bladder.
References
Application Note: Optimal Liquid Chromatography Method for the Separation of Mirabegron and Mirabegron-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirabegron (B1684304) is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. For pharmacokinetic and bioequivalence studies, a robust analytical method for the quantification of Mirabegron in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as Mirabegron-d5, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing. This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the optimal separation and quantification of Mirabegron and its deuterated analog, this compound.
Experimental
Materials and Reagents
-
Mirabegron and this compound reference standards
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
HPLC-grade water
-
Ammonium formate (B1220265)
-
Formic acid
Instrumentation
An ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer was utilized.
Chromatographic Conditions
Optimal separation was achieved using a C18 reversed-phase column with a gradient elution. The specific conditions are summarized in the table below.
| Parameter | Condition |
| Column | Waters CSH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent[1] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification.[2][3]
| Parameter | Mirabegron | This compound |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 397.2 | 402.2 |
| Product Ion (m/z) | 260.1 | 260.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Capillary Voltage | 3.5 kV | 3.5 kV |
| Source Temperature | 150 °C | 150 °C |
| Desolvation Temp. | 400 °C | 400 °C |
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mirabegron and this compound in methanol to obtain individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Mirabegron stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma or serum samples.
-
Pipette 100 µL of the sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex to mix and inject into the LC-MS/MS system.
Diagrams
References
Application Notes and Protocols for Mirabegron-d5 Sample Preparation in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of urine samples containing Mirabegron-d5 for quantitative analysis. The included methods—Solid-Phase Extraction (SPE), Salting-Out Liquid-Liquid Extraction (SALLE), and Protein Precipitation—are widely used in bioanalytical laboratories. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Mirabegron (B1684304), a medication for overactive bladder.
Introduction
Accurate determination of Mirabegron in urine is crucial for pharmacokinetic and clinical studies. The use of a deuterated internal standard, this compound, is the gold standard for mass spectrometry-based assays, as it compensates for variability in sample preparation and instrument response. The choice of sample preparation technique depends on factors such as required sensitivity, sample throughput, and the complexity of the urine matrix. This guide offers a comparative overview of three common extraction techniques.
Comparative Quantitative Data
The following table summarizes typical performance characteristics of the described sample preparation methods for Mirabegron and its deuterated internal standard. Please note that specific recovery and matrix effect values can vary between laboratories and should be independently validated.
| Parameter | Solid-Phase Extraction (SPE) | Salting-Out Liquid-Liquid Extraction (SALLE) | Protein Precipitation |
| Analyte | Mirabegron / this compound | Mirabegron | Mirabegron |
| Matrix | Plasma / Urine (adapted) | Urine | Rat Plasma (adapted for Urine) |
| Recovery | ~80% (for similar compounds) | High (not specified) | 84.95% - 93.26%[1] |
| Matrix Effect | Minimal (expected) | Minimized by extraction | Negligible[1] |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range | Dependent on subsequent analysis | 5 ng/mL[1] |
| Throughput | Moderate | High | High |
| Cost per Sample | High | Low | Low |
Experimental Protocols
Solid-Phase Extraction (SPE)
Materials:
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Strata-X-C) or reversed-phase (e.g., C18)
-
Urine sample
-
This compound internal standard solution
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
Deionized water
-
SPE manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
Transfer 1 mL of the urine supernatant to a clean tube.
-
Spike with an appropriate volume of this compound internal standard solution.
-
Acidify the sample by adding 100 µL of 2% formic acid. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a stronger organic solvent (e.g., 20% methanol) may be performed to remove less polar interferences.
-
-
Elution:
-
Elute Mirabegron and this compound from the cartridge with 1 mL of methanol into a clean collection tube. A different elution solvent, such as acetonitrile or a mixture of methanol and acetonitrile, may be optimized for better recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis.
-
Workflow Diagram:
Solid-Phase Extraction (SPE) Workflow
Salting-Out Liquid-Liquid Extraction (SALLE)
SALLE is a simple, rapid, and cost-effective alternative to traditional LLE and SPE. It utilizes a water-miscible organic solvent for extraction, with phase separation induced by the addition of a high concentration of salt. The following protocol is adapted from a validated method for the extraction of Mirabegron from human urine.[4]
Materials:
-
Urine sample
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Preparation:
-
Pipette 1000 µL of the urine sample into a 15 mL centrifuge tube.
-
Spike the sample with the working standard solution of this compound.
-
Vortex mix for 30 seconds.
-
-
Extraction:
-
Add 1 mL of 2 M MgSO₄ solution to the urine sample.
-
Add 3 mL of methanol.
-
Vortex mix vigorously for 30 seconds to ensure thorough mixing and extraction of the analytes.
-
-
Phase Separation:
-
Centrifuge the mixture at 4500 rpm for 5 minutes to facilitate the separation of the organic and aqueous phases.
-
-
Collection and Evaporation:
-
Carefully collect the upper organic layer (methanol) and transfer it to a clean tube.
-
Evaporate the methanol extract to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue with an appropriate volume (e.g., 1 mL) of the mobile phase used for the LC-MS/MS analysis.
-
Workflow Diagram:
Salting-Out Liquid-Liquid Extraction (SALLE) Workflow
Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis. While urine typically has a lower protein concentration than plasma, this method can still be effective for removing interfering proteins. The following is a general protocol adapted from a method for Mirabegron in rat plasma.[1]
Materials:
-
Urine sample
-
This compound internal standard solution
-
Acetonitrile (HPLC grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Sample Preparation:
-
Pipette 100 µL of the urine sample into a 1.5 mL microcentrifuge tube.
-
Add an appropriate volume of the this compound internal standard solution.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of acetonitrile to sample).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.
-
Workflow Diagram:
Protein Precipitation Workflow
References
Troubleshooting & Optimization
Optimizing stability of Mirabegron in human plasma for accurate analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of Mirabegron (B1684304) in human plasma for accurate bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Mirabegron in human plasma?
A1: Mirabegron is susceptible to degradation in human plasma primarily through two pathways:
-
Enzymatic Degradation: Esterases present in plasma can hydrolyze the amide linkage in the Mirabegron molecule.
-
Oxidative Degradation: Mirabegron can be oxidized, which can affect its structure and analytical quantification.[1][2][3]
Under stress conditions, Mirabegron has also been shown to degrade through hydrolysis (in both acidic and basic environments) and oxidation.[4][5][6] However, it is relatively stable under thermal and photolytic conditions.[4][5][6]
Q2: How can I prevent the degradation of Mirabegron in my plasma samples?
A2: To ensure the stability of Mirabegron in plasma samples, it is crucial to inhibit enzymatic activity and prevent oxidation immediately after sample collection. This can be achieved by:
-
Using Esterase Inhibitors: Adding esterase inhibitors such as sodium fluoride (B91410) (NaF) or dichlorvos (B1670471) to the blood collection tubes is a common and effective strategy.[1][2][7]
-
Adding Antioxidants/Stabilizers: The addition of antioxidants or stabilizing agents like ascorbic acid, malic acid, or citric acid can help prevent oxidative degradation.[1][2][8]
-
Controlling Temperature: Keeping samples on wet ice during processing and storing them at appropriate frozen temperatures (e.g., -40°C or -65°C) is essential.[8][9][10][11][12]
Q3: What is the recommended anticoagulant for blood collection for Mirabegron analysis?
A3: Heparin and K2EDTA are commonly used anticoagulants for collecting blood samples for Mirabegron analysis.[7][13] When using heparin, it is often recommended to use tubes containing sodium fluoride to inhibit esterase activity.[7]
Q4: What are the key considerations for developing a robust LC-MS/MS method for Mirabegron quantification?
A4: A robust LC-MS/MS method for Mirabegron should consider the following:
-
Sample Preparation: Efficient extraction of Mirabegron from plasma is critical. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).[1][7][10][14] The choice of method will depend on the desired sensitivity, sample throughput, and matrix effects.
-
Internal Standard (IS): A stable, isotopically labeled internal standard, such as Mirabegron-D5, is highly recommended to ensure accuracy and precision by compensating for variability in sample preparation and instrument response.[1][13]
-
Chromatography: Reverse-phase chromatography using a C18 or C8 column is typically employed for the separation of Mirabegron from endogenous plasma components and potential metabolites.[7][13][15]
-
Mass Spectrometry: Detection is usually performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[1][3][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Mirabegron Recovery | Inefficient extraction from plasma. | Optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent, or PPT solvent). Ensure complete protein precipitation if using that method. |
| Degradation during sample preparation. | Process samples on ice. Ensure adequate concentrations of esterase inhibitors and antioxidants are present. | |
| High Variability in Results | Inconsistent sample handling or preparation. | Standardize all steps of the sample handling and preparation workflow. Use a validated internal standard. |
| Instrument instability. | Perform system suitability tests before each run. Check for fluctuations in spray stability, temperature, and mobile phase composition. | |
| Poor Peak Shape | Inappropriate mobile phase composition or pH. | Optimize the mobile phase, including the organic modifier, aqueous component, and any additives (e.g., formic acid, ammonium (B1175870) formate).[8] |
| Column degradation. | Use a guard column and ensure proper mobile phase filtration. If necessary, replace the analytical column. | |
| Interference Peaks | Co-elution of metabolites or endogenous plasma components. | Adjust the chromatographic gradient to improve separation. Optimize the MRM transitions for higher specificity. |
| Contamination from collection tubes or reagents. | Use high-purity solvents and reagents. Screen different lots of collection tubes for potential interferences. |
Experimental Protocols
Protocol 1: Sample Collection and Handling
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA or sodium heparin) and an esterase inhibitor (e.g., sodium fluoride).
-
Immediate Cooling: Place the collected blood samples on wet ice immediately.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.
-
Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled, clean polypropylene (B1209903) tubes.
-
Stabilizer Addition (if not in collection tube): If not already present, add a solution of an antioxidant/stabilizer (e.g., ascorbic acid) to the plasma aliquots.
-
Storage: Immediately freeze the plasma samples and store them at -40°C or below until analysis.[10][11][12]
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution (e.g., this compound in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.[10]
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[10][11]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Dilution (Optional): If necessary, dilute the supernatant with the initial mobile phase to match the chromatographic conditions.
Data Summary
Table 1: Mirabegron Stability in Human/Rat Plasma
| Condition | Duration | Concentration Levels (ng/mL) | Stability Outcome | Reference |
| Room Temperature | 12 hours | 25, 500, 2000 | Stable | [9][10][11] |
| Autosampler | 12 hours | 25, 500, 2000 | Stable | [9][10][11] |
| Freeze-Thaw Cycles | 3 cycles | 25, 500, 2000 | Stable | [9][10][11] |
| Long-Term Storage | 30 days at -40°C | 25, 500, 2000 | Stable | [9][10][11] |
| Long-Term Storage | Up to 240 hours at -65°C ± 10°C | Not specified | Stable | [8] |
Table 2: Example LC-MS/MS Method Parameters for Mirabegron Analysis
| Parameter | Condition | Reference |
| LC System | UPLC/HPLC | [10][13][15] |
| Column | C18 or C8, various dimensions | [7][13][15] |
| Mobile Phase A | 0.1% Formic acid in water or Ammonium acetate (B1210297) buffer | [5][14] |
| Mobile Phase B | Acetonitrile or Methanol | [10][14][15] |
| Flow Rate | 0.3 - 1.0 mL/min | [9][15] |
| Injection Volume | 2 - 10 µL | [9][16] |
| MS System | Triple Quadrupole Mass Spectrometer | [7][13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][3][14] |
| MRM Transition (Mirabegron) | m/z 397.2 → 260.1 or m/z 397.3 → 379.6 | [1][10] |
| MRM Transition (this compound) | m/z 402.2 → 260.1 | [1] |
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Mirabegron Stability in Human Plasma: Method Development, Validation Through Integration of Esterase Inhibitors and Stabilizers. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products | Semantic Scholar [semanticscholar.org]
- 7. Development and validation of LC–MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study [agris.fao.org]
- 8. iajpr.com [iajpr.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Simultaneous quantification of mirabegron and vibegron in human plasma by HPLC-MS/MS and its application in the clinical determination in patients with tumors associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cutting-edge assays for mirabegron and tadalafil combo therapy for benign prostatic hyperplasia; insilico kinetics approach; multi trait sustainability assessment - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in LC-MS/MS analysis of Mirabegron-d5
Welcome to the technical support center for the LC-MS/MS analysis of Mirabegron (B1684304) and its deuterated internal standard, Mirabegron-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, such as plasma or urine.[1] For Mirabegron and this compound, this can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[2] It is crucial to minimize these effects to ensure reliable bioanalytical data.
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard (IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis.[2] Because it is structurally and chemically very similar to the analyte, it is expected to have nearly identical chromatographic retention times and experience similar matrix effects. This allows for accurate correction of any signal variability during sample preparation and analysis.
Q3: Can this compound still be affected by matrix effects differently than Mirabegron?
A3: Ideally, the analyte and its deuterated internal standard co-elute and experience the same degree of matrix effect. However, slight differences in chromatographic retention between the analyte and the deuterated IS can sometimes occur, leading to differential matrix effects and compromising the accuracy of the results.[3]
Q4: What are the most common sources of matrix effects in plasma samples for Mirabegron analysis?
A4: The most common sources of matrix effects in plasma are phospholipids (B1166683), salts, and endogenous metabolites.[2] Phospholipids are particularly problematic as they can co-elute with Mirabegron and suppress its ionization.[4]
Q5: How can I assess the extent of matrix effects in my assay?
A5: The matrix effect can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to its response in a neat solution at the same concentration. A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Inefficient chromatography- Column contamination- Inappropriate injection solvent | - Optimize mobile phase composition and gradient.- Use a guard column and/or perform column washing.- Ensure the injection solvent is weaker than the initial mobile phase. |
| High Signal Variability for this compound | - Inconsistent sample preparation- Matrix effects varying between samples- Instrument instability | - Automate sample preparation steps if possible.- Employ a more rigorous sample cleanup method (e.g., SPE instead of PPT).- Perform system suitability tests to ensure instrument performance. |
| Ion Suppression of Both Mirabegron and this compound | - Co-elution with phospholipids or other matrix components. | - Improve sample cleanup to remove interfering substances.- Modify the chromatographic method to separate the analyte and IS from the suppression zone. |
| Inconsistent Recovery | - Inefficient extraction- Analyte instability during processing | - Optimize the sample preparation protocol (e.g., solvent choice, pH).- Perform stability experiments at each step of the sample handling process. |
| Different Retention Times for Mirabegron and this compound | - Isotope effect on chromatography. | - Adjust chromatographic conditions (e.g., temperature, mobile phase) to improve co-elution.- If the issue persists, consider using a lower-resolution column. |
Experimental Protocols
Here are detailed methodologies for common sample preparation techniques used in the analysis of Mirabegron.
Protocol 1: Solid-Phase Extraction (SPE)
This method offers high purity extracts and is effective at removing phospholipids.[5]
-
Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 200 µL of plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Mirabegron and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that can provide clean extracts if the solvent system is optimized.[6]
-
Sample Preparation: To 200 µL of plasma, add 50 µL of internal standard solution (this compound).
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Protein Precipitation (PPT)
PPT is a simple and fast method, but it may not effectively remove all matrix components, especially phospholipids.
-
Sample Preparation: To 100 µL of plasma, add 20 µL of internal standard solution (this compound).
-
Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for injection or further processing (e.g., evaporation and reconstitution).
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for different sample preparation methods.
Table 1: Comparison of Recovery and Matrix Effect for Mirabegron
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | > 90% | ~95-105% | [5] |
| Liquid-Liquid Extraction (LLE) | 85-95% | ~90-110% | [6] |
| Protein Precipitation (PPT) | 84.95% - 93.26% | 89.32% - 95.41% | |
| QuEChERS | ~79.44% | Not specified | [2] |
Table 2: LC-MS/MS Parameters for Mirabegron Analysis
| Parameter | Value | Reference |
| Analyte | Mirabegron | |
| Internal Standard | This compound | [2] |
| Precursor Ion (m/z) | 397.2 | [7] |
| Product Ion (m/z) | 260.1 | [7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |
Visual Workflows
The following diagrams illustrate the experimental workflows and logical relationships in troubleshooting matrix effects.
Caption: General experimental workflow for Mirabegron analysis.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. researchgate.net [researchgate.net]
- 2. New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of hydrophilic-interaction LC to minimize matrix effects caused by phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iajpr.com [iajpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of mirabegron and vibegron in human plasma by HPLC-MS/MS and its application in the clinical determination in patients with tumors associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving assay sensitivity for low concentrations of Mirabegron-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving assay sensitivity for low concentrations of Mirabegron-d5.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a weak or no signal for this compound in our LC-MS/MS analysis. What are the potential causes and how can we troubleshoot this?
A weak or absent signal for this compound can stem from issues in sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS). Follow this troubleshooting guide to diagnose and resolve the issue.
Troubleshooting Workflow for Low this compound Signal
Below is a logical workflow to identify the source of low signal intensity.
Addressing enzymatic and oxidative degradation of Mirabegron during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the enzymatic and oxidative degradation of Mirabegron (B1684304) during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Mirabegron?
A1: Mirabegron is susceptible to both enzymatic and chemical degradation. The primary pathways include:
-
Enzymatic Hydrolysis: The amide bond in Mirabegron can be hydrolyzed by esterases, particularly butyrylcholinesterase (BChE), which is present in plasma and blood.[1]
-
Oxidative Degradation: Mirabegron can be oxidized, and this process can be exacerbated by certain storage conditions.[2][3] The molecule is susceptible to degradation under oxidative stress, for instance, in the presence of hydrogen peroxide.[3][4]
-
Hydrolytic Degradation: The compound can also degrade under acidic and basic conditions.[3][4]
Q2: Which enzymes are involved in the metabolism and degradation of Mirabegron?
A2: Several enzymes are involved in the metabolism of Mirabegron, which can contribute to its degradation in biological samples:
-
Cytochrome P450 (CYP) enzymes: CYP3A4 is the primary enzyme responsible for the oxidative metabolism of Mirabegron, with a minor contribution from CYP2D6.[1]
-
Uridine 5'-diphospho-glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of Mirabegron.
-
Butyrylcholinesterase (BChE): This esterase, found in blood and plasma, can hydrolyze the amide linkage of Mirabegron.[1]
Q3: What are the recommended storage conditions for Mirabegron in biological samples (e.g., plasma)?
A3: To minimize degradation, it is recommended to store plasma samples containing Mirabegron at -40°C or lower for long-term storage (e.g., 30 days).[1] For short-term storage, such as in an autosampler, maintaining a low temperature is also crucial.[1] Studies have shown Mirabegron to be stable for at least 12 hours at room temperature and for up to 30 days at -40°C.[1] Repeated freeze-thaw cycles should be avoided.[1]
Q4: How can I prevent the enzymatic degradation of Mirabegron in my samples?
A4: To prevent enzymatic degradation by esterases, it is highly recommended to use an esterase inhibitor during blood sample collection. The most commonly used and effective inhibitor is sodium fluoride (B91410) .[2][5][6] Blood collection tubes containing sodium fluoride are a standard choice for pharmacokinetic studies of Mirabegron.[7]
Q5: How can I prevent the oxidative degradation of Mirabegron in my samples?
A5: To mitigate oxidative degradation, the addition of an antioxidant to the sample is recommended. Ascorbic acid and citric acid have been investigated as stabilizing agents.[2][5][6] The use of antioxidants is particularly important if samples are expected to be stored for extended periods or if there is a risk of exposure to oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or inconsistent Mirabegron concentrations in stored samples. | Enzymatic degradation: Hydrolysis by esterases in plasma. | - Ensure blood samples are collected in tubes containing an esterase inhibitor like sodium fluoride.- Process blood to plasma as quickly as possible after collection.- Store plasma samples at or below -40°C.[1] |
| Oxidative degradation: Exposure to air or other oxidizing agents. | - Consider adding an antioxidant such as ascorbic acid to the plasma samples.- Minimize headspace in storage vials and store them tightly capped.- Avoid prolonged exposure of samples to room temperature and light. | |
| Hydrolytic degradation: Inappropriate pH of the sample matrix or processing solutions. | - Maintain a neutral pH during sample processing and storage. Mirabegron is more susceptible to degradation in acidic and basic conditions.[3][4] | |
| Appearance of unexpected peaks in chromatograms (LC-MS/MS or HPLC). | Formation of degradation products: Hydrolysis or oxidation of Mirabegron. | - Compare the retention times of the unknown peaks with those of known Mirabegron degradation products.- Perform forced degradation studies (see Experimental Protocols) to generate and identify potential degradation products.- Re-evaluate sample collection and storage procedures to minimize degradation. |
| Matrix effects: Interference from components in the biological matrix or added stabilizers. | - Optimize the sample extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.- Evaluate the matrix effect of stabilizers (e.g., sodium fluoride, ascorbic acid) by comparing the response of the analyte in the presence and absence of the matrix.- Use a stable isotope-labeled internal standard for Mirabegron to compensate for matrix effects. | |
| Poor recovery of Mirabegron during sample extraction. | Adsorption of the analyte: Mirabegron may adsorb to container surfaces. | - Use low-binding polypropylene (B1209903) tubes and pipette tips.- Optimize the pH and organic solvent composition of the extraction solutions. |
| Incomplete extraction: The chosen extraction method may not be efficient. | - Evaluate different extraction techniques (e.g., solid-phase extraction with different sorbents, liquid-liquid extraction with various organic solvents).- Optimize the parameters of the selected extraction method (e.g., solvent volume, pH, mixing time). |
Quantitative Data on Mirabegron Degradation
The following table summarizes the percentage of Mirabegron degradation under various forced degradation conditions. This data is essential for understanding the stability profile of the molecule and for developing stability-indicating analytical methods.
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl, 80°C, 1 h | 19.1 | [4] |
| Base Hydrolysis | 0.5 N NaOH, reflux, 2 h | Significant degradation (forms four degradation products) | [4] |
| Neutral Hydrolysis | Water, 80°C, 48 h | 4.1 | [4] |
| Oxidative Stress | 15% H₂O₂, room temperature, 8 h | Extensive degradation (forms three degradation products) | [4] |
| Thermal Stress | Solid state, elevated temperature | Stable | [3][4] |
| Photolytic Stress | Solid state, exposure to light | Stable | [3][4] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation for Mirabegron Analysis
Objective: To collect and process blood samples to obtain stabilized plasma for the accurate quantification of Mirabegron.
Materials:
-
Blood collection tubes containing sodium fluoride (and potassium oxalate (B1200264) as an anticoagulant).
-
Centrifuge capable of reaching 1500 x g and maintaining a refrigerated temperature (4°C).
-
Low-binding polypropylene cryovials for plasma storage.
-
Pipettes and low-binding tips.
-
Personal protective equipment (gloves, lab coat, safety glasses).
Procedure:
-
Collect whole blood directly into pre-chilled blood collection tubes containing sodium fluoride.
-
Gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant and stabilizer.
-
Place the tubes on wet ice or in a refrigerated rack immediately after collection.
-
Within 1 hour of collection, centrifuge the blood samples at approximately 1500 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Transfer the plasma into labeled, pre-chilled low-binding polypropylene cryovials.
-
If an antioxidant is to be used, add the appropriate volume of a stock solution of ascorbic acid or citric acid to the plasma and gently mix.
-
Immediately store the plasma samples at -40°C or colder until analysis.
Protocol 2: Forced Degradation Study of Mirabegron
Objective: To intentionally degrade Mirabegron under controlled stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
Mirabegron reference standard.
-
Hydrochloric acid (HCl) solution (e.g., 1 N).
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 N).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 15%).
-
High-purity water.
-
pH meter.
-
Heating block or water bath.
-
Photostability chamber.
-
Validated analytical method for Mirabegron (e.g., LC-MS/MS).
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Mirabegron in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Acid Hydrolysis:
-
Mix an aliquot of the Mirabegron stock solution with 1 N HCl.
-
Incubate the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 hour).[4]
-
At various time points, withdraw an aliquot, neutralize it with NaOH, and dilute it with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the Mirabegron stock solution with 0.5 N NaOH.
-
Reflux the mixture for a specified time (e.g., 2 hours).[4]
-
At various time points, withdraw an aliquot, neutralize it with HCl, and dilute it with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose a solid sample of Mirabegron to a high temperature (e.g., 60-80°C) for an extended period.
-
At various time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of Mirabegron to controlled light conditions in a photostability chamber.
-
At various time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Analysis: Analyze all stressed and control (unstressed) samples using a validated stability-indicating analytical method. Calculate the percentage of degradation and identify any new peaks that correspond to degradation products.
Visualizations
Caption: Overview of Mirabegron degradation pathways.
Caption: Recommended workflow for handling biological samples.
Caption: Mirabegron's β3-adrenergic receptor signaling pathway.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Optimizing Mirabegron Stability in Human Plasma: Method Development, Validation Through Integration of Esterase Inhibitors and Stabilizers. | Semantic Scholar [semanticscholar.org]
- 6. Optimizing Mirabegron Stability in Human Plasma: Method Development, Validation Through Integration of Esterase Inhibitors and Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of extraction protocols to improve Mirabegron-d5 recovery
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals refine extraction protocols and improve the recovery of Mirabegron-d5, a common internal standard for the quantitative analysis of Mirabegron (B1684304).
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in analysis?
A1: A deuterated internal standard (IS) like this compound is chemically and physically almost identical to the analyte of interest, Mirabegron. It is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to compensate for variability during the analytical process, including sample preparation (extraction), chromatographic separation, and mass spectrometric detection.[1] Specifically, it helps to correct for analyte loss during extraction steps and mitigates the impact of matrix effects, such as ion suppression or enhancement, thereby improving the accuracy and precision of the quantitative results.[1][2]
Q2: What are the most common extraction techniques for Mirabegron and this compound from biological matrices?
A2: The most frequently employed extraction techniques for Mirabegron and its internal standards from biological matrices like human plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[3][4][5] The choice of method depends on the required sensitivity, sample cleanliness, throughput, and the complexity of the sample matrix.[6]
Q3: What are "matrix effects" and how can they affect this compound recovery?
A3: Matrix effects refer to the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix (e.g., salts, lipids, proteins in plasma).[7][8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal) for the analyte and internal standard.[7][8] While this compound is designed to co-elute with Mirabegron and experience similar matrix effects, severe ion suppression can lead to a signal that is too low for reliable detection, which may be perceived as poor recovery.[9]
Troubleshooting Guide: Low or Variable Recovery
This guide addresses specific issues that can lead to poor or inconsistent recovery of this compound during sample preparation.
Section 1: Protein Precipitation (PPT)
Problem: Consistently low recovery of this compound after protein precipitation.
| Potential Cause | Recommended Solution |
| Incomplete Protein Removal | Incomplete precipitation can trap this compound within the protein pellet. Increase the solvent-to-sample ratio; a ratio of 3:1 (solvent:sample) is a common starting point.[2] Acetonitrile (B52724) is often more effective at precipitating proteins than methanol (B129727). |
| Suboptimal pH | The pH of the sample can influence the solubility of this compound and its interaction with plasma proteins. Since Mirabegron is a weak base, acidifying the sample (e.g., with a small amount of formic or acetic acid) before adding the organic solvent can improve its solubility in the supernatant. |
| Analyte Adsorption | This compound may adsorb to the surfaces of standard polypropylene (B1209903) tubes or pipette tips, especially at low concentrations. Use low-retention ("low-bind") microcentrifuge tubes and pipette tips to minimize surface binding.[2] |
| Premature Analyte Precipitation | The addition of a large volume of organic solvent can sometimes cause the analyte to crash out of solution along with the proteins. Try cooling the samples on ice before and during the addition of the cold precipitating solvent to mitigate this effect. |
Section 2: Liquid-Liquid Extraction (LLE)
Problem: Poor and inconsistent recovery of this compound using LLE.
| Potential Cause | Recommended Solution |
| Incorrect Organic Solvent | The polarity of the extraction solvent is critical for partitioning. For Mirabegron, a moderately polar, water-immiscible solvent is needed. Screen solvents like methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate (B1210297) to find the optimal choice for your application.[10] |
| Suboptimal pH of Aqueous Phase | The pH of the sample must be adjusted to ensure the analyte is in its neutral, un-ionized form to partition into the organic solvent. As Mirabegron is a basic compound, adjust the sample pH to >10 with a suitable base (e.g., NaOH, ammonium (B1175870) hydroxide) before extraction. |
| Insufficient Mixing/Emulsion | Inadequate vortexing leads to incomplete extraction, while overly vigorous mixing can form emulsions that are difficult to break. Vortex for a sufficient time (e.g., 5-10 minutes) to ensure thorough mixing.[10] If emulsions form, try centrifugation at a higher speed, adding salt (salting out), or flash-freezing the aqueous layer.[10] |
| Incorrect Solvent-to-Sample Ratio | An insufficient volume of organic solvent will result in a non-quantitative extraction. A solvent-to-sample ratio of 5:1 or higher is a good starting point for optimization.[1] |
Section 3: Solid-Phase Extraction (SPE)
Problem: Low or no recovery of this compound from the SPE cartridge.
| Potential Cause | Recommended Solution |
| Incorrect Sorbent Choice | The sorbent chemistry must be appropriate for the analyte. For Mirabegron, which has both hydrophobic and basic properties, a mixed-mode cation exchange sorbent (e.g., containing both C8/C18 and sulfonic acid groups) is often highly effective.[3][11] Polymeric sorbents like Strata-X have also been used successfully.[4] |
| Analyte Breakthrough during Loading | This occurs if the sample loading conditions are too strong, preventing the analyte from binding to the sorbent. Ensure the sample is pre-treated to the correct pH (for ion exchange) and diluted with a weak solvent (e.g., aqueous buffer) to promote retention.[11][12] Decrease the flow rate during sample loading to allow for sufficient interaction time between the analyte and the sorbent.[12][13] |
| Analyte Loss during Washing | The wash solvent may be too strong, stripping the analyte from the sorbent along with interferences. Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to leave this compound bound. For a mixed-mode cartridge, this might involve a wash with a mid-pH buffer followed by a weak organic solvent like methanol.[11] |
| Incomplete Elution | The elution solvent is not strong enough to release the analyte from the sorbent. For a mixed-mode cation exchange sorbent, the elution solvent must contain a counter-ion and/or be at a pH that neutralizes the functional group. A common strategy is to use an organic solvent (e.g., methanol, acetonitrile) containing a small percentage of a base like ammonium hydroxide (B78521) or formic acid to disrupt both hydrophobic and ionic interactions.[13] |
| Sorbent Bed Drying Out | For silica-based sorbents, allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the stationary phase, leading to poor recovery.[12] Ensure the sorbent bed remains solvated throughout the process until the dedicated drying step. |
Quantitative Recovery Data Comparison
The following table summarizes recovery data from various published methods. Note that direct comparison can be challenging due to differences in matrices, analytical equipment, and specific protocol details.
| Extraction Method | Matrix | Analyte(s) | Average Recovery (%) | Key Parameters | Reference |
| Protein Precipitation | Human Plasma | Mirabegron & Vibegron (B611683) | 81.94% - 102.02% | PPT with Methanol (3:1 ratio) | [14] |
| Solid-Phase Extraction (SPE) | Human Plasma | Mirabegron | 92.93% | Strata-X cartridges | [4] |
| Supported Liquid Extraction (SLE) | Human Plasma | Mirabegron, M5, M16 | Not specified, but validated | 96-well SLE plates | [3][4] |
| Mixed-Mode Cation Exchange SPE | Human Plasma | M8, M11–M15 (Metabolites) | Not specified, but validated | 96-well mixed-mode plates | [3][4] |
Experimental Protocols & Workflows
Below are generalized protocols for the three main extraction techniques. These should be optimized for your specific application.
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the working solution of this compound.
-
Add 300 µL of ice-cold acetonitrile (or methanol).[14]
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample into a glass tube.
-
Add the working solution of this compound.
-
Add 50 µL of 1M NaOH to adjust the pH.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes to extract the analyte.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.
-
Load: Pre-treat the plasma sample by diluting it 1:1 with the acidic buffer. Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
Wash 1: Pass 1 mL of the acidic buffer through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove nonpolar, non-basic interferences.
-
Dry: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
Elute: Pass 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge to elute this compound.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase.
References
- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scioninstruments.com [scioninstruments.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. silicycle.com [silicycle.com]
- 13. promochrom.com [promochrom.com]
- 14. Simultaneous quantification of mirabegron and vibegron in human plasma by HPLC-MS/MS and its application in the clinical determination in patients with tumors associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Selection of esterase inhibitors to stabilize Mirabegron in plasma samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the selection of esterase inhibitors to ensure the stability of Mirabegron (B1684304) in plasma samples during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to stabilize Mirabegron in plasma samples?
A1: Mirabegron contains an amide linkage that is susceptible to hydrolysis by esterase enzymes present in plasma, such as butyrylcholinesterase.[1][2] This enzymatic degradation can lead to artificially low measurements of Mirabegron concentrations, impacting the accuracy of pharmacokinetic and other bioanalytical studies. The use of esterase inhibitors is crucial to prevent this degradation and ensure the integrity of the samples.[1][3][4]
Q2: What are the most commonly used esterase inhibitors for Mirabegron stabilization?
A2: Based on available literature, sodium fluoride (B91410) (NaF) and dichlorvos (B1670471) are the most frequently mentioned esterase inhibitors for stabilizing Mirabegron in plasma.[1][3][4] Sodium fluoride is often used as an anticoagulant that also possesses esterase inhibiting properties.[5][6]
Q3: At what stage of sample collection and processing should esterase inhibitors be added?
A3: Esterase inhibitors should be added to blood collection tubes before the blood is drawn. This ensures immediate inhibition of esterase activity upon sample collection, preventing any degradation of Mirabegron from the outset.
Q4: Can esterase inhibitors interfere with the analytical method (e.g., LC-MS/MS)?
A4: Yes, some esterase inhibitors or their degradation products can potentially interfere with the analysis by causing ion suppression or enhancement in LC-MS/MS assays. It is essential to evaluate the potential for matrix effects from the chosen inhibitor during method development and validation.
Q5: Are there alternatives to esterase inhibitors for stabilizing Mirabegron?
A5: While esterase inhibitors are the primary method for preventing enzymatic degradation, controlling the sample temperature (i.e., immediate cooling and processing at low temperatures) and pH can also help to slow down the degradation process. However, for compounds susceptible to esterase-mediated hydrolysis, chemical inhibition is generally the most effective approach.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or variable Mirabegron concentrations across replicates. | Incomplete inhibition of esterase activity. | - Ensure the esterase inhibitor is added to collection tubes before blood draw. - Verify the concentration of the inhibitor is sufficient. Consider performing a concentration optimization experiment (see Experimental Protocols). - Ensure proper mixing of the blood with the inhibitor immediately after collection. |
| Degradation due to improper sample handling. | - Process samples on ice or at a controlled low temperature. - Minimize the time between sample collection, processing, and freezing. | |
| Unexpected peaks or altered peak shapes in chromatograms. | Interference from the esterase inhibitor or its byproducts. | - Evaluate the chromatographic behavior of the inhibitor and its potential degradation products. - Optimize chromatographic conditions (e.g., gradient, column chemistry) to separate the interference from the analyte and internal standard peaks. - Assess for ion suppression or enhancement by performing a post-column infusion experiment. |
| Poor recovery of Mirabegron during sample extraction. | The chosen esterase inhibitor may affect the extraction efficiency. | - Re-validate the sample extraction method (e.g., protein precipitation, solid-phase extraction) in the presence of the selected inhibitor. - Adjust extraction parameters if necessary to ensure consistent and high recovery. |
| Inconsistent results between different batches of plasma. | Variability in esterase activity among plasma lots. | - Use pooled plasma for quality control samples and standards to average out individual differences. - Confirm the effectiveness of the chosen inhibitor across multiple plasma sources. |
Data Presentation
Table 1: Example Comparison of Esterase Inhibitor Efficacy for Mirabegron Stabilization in Human Plasma
| Esterase Inhibitor | Concentration | Incubation Time (hours) at 37°C | Mean % Recovery of Mirabegron (± SD) | Notes |
| Control (No Inhibitor) | N/A | 2 | 65% (± 4.5%) | Significant degradation observed. |
| Sodium Fluoride (NaF) | 10 mg/mL | 2 | 98% (± 2.1%) | Effective inhibition. Commonly used. |
| Dichlorvos | 1% (v/v) | 2 | 99% (± 1.8%) | Potent inhibitor, but requires careful handling due to toxicity. |
| Phenylmethylsulfonyl Fluoride (PMSF) | 1 mM | 2 | 95% (± 3.2%) | Effective, but may be unstable in aqueous solutions. |
| Bis(p-nitrophenyl) Phosphate (BNPP) | 1 mM | 2 | 97% (± 2.5%) | Effective broad-spectrum esterase inhibitor. |
Note: The data in this table is illustrative and intended to demonstrate a typical outcome of a comparative stability study. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol: Evaluation of Esterase Inhibitor Efficacy
This protocol outlines a method for comparing the effectiveness of different esterase inhibitors in stabilizing Mirabegron in plasma.
-
Preparation of Reagents:
-
Prepare stock solutions of Mirabegron in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Prepare stock solutions of each esterase inhibitor to be tested (e.g., Sodium Fluoride, Dichlorvos, PMSF, BNPP) at various concentrations.
-
-
Sample Preparation:
-
Thaw pooled human plasma at room temperature and centrifuge to remove any precipitates.
-
Aliquot the plasma into microcentrifuge tubes.
-
Add the appropriate volume of each esterase inhibitor stock solution to the plasma aliquots to achieve the desired final concentrations. Include a control group with no inhibitor.
-
Spike the plasma samples with Mirabegron stock solution to a known concentration (e.g., a mid-range QC level). Vortex gently to mix.
-
-
Incubation:
-
Incubate the samples at 37°C in a water bath or incubator.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours). The 0-hour time point should be immediately processed after spiking to serve as the baseline.
-
-
Sample Processing and Analysis:
-
Immediately stop the enzymatic reaction at each time point by adding a protein precipitation agent (e.g., ice-cold acetonitrile) containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
Analyze the concentration of Mirabegron in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of Mirabegron remaining at each time point relative to the 0-hour sample for each inhibitor and concentration.
-
Compare the stability profiles to determine the most effective inhibitor and its optimal concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for selecting an optimal esterase inhibitor.
Caption: Logical steps for troubleshooting instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Mirabegron Stability in Human Plasma: Method Development, Validation Through Integration of Esterase Inhibitors and Stabilizers. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce blood sample volume for pediatric pharmacokinetic studies of Mirabegron
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce blood sample volume in pediatric pharmacokinetic (PK) studies of Mirabegron (B1684304).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in collecting blood samples for pediatric PK studies?
A1: Pediatric PK studies present unique challenges due to ethical and practical considerations. The primary challenges include:
-
Limited Blood Volume: Children, especially neonates and infants, have a small total blood volume, which restricts the amount of blood that can be safely drawn.[1][2][3]
-
Pain and Distress: Venipuncture can cause significant pain, anxiety, and emotional trauma for children and their parents.[4][5][6]
-
Difficult Venous Access: Small and fragile veins in children can make repeated blood draws challenging, often requiring multiple attempts.[4]
-
Ethical Considerations: Minimizing risk and discomfort to pediatric participants is a critical ethical requirement.[7][8]
Q2: What are the regulatory guidelines for blood sample volumes in pediatric research?
A2: Various regulatory bodies and institutional review boards (IRBs) provide guidelines to ensure the safety of pediatric participants. While specific limits may vary, general recommendations are as follows:
-
A single blood draw should not exceed 1% of the total blood volume (TBV).[2][9]
-
The total blood volume drawn over a 4-week period should not exceed 3% of TBV.[1][9]
-
Some guidelines suggest a maximum of 5% of TBV over 24 hours and up to 10% over 8 weeks.[2]
-
Total blood volume is typically estimated as 80-90 mL/kg for children and 90-100 mL/kg for neonates.[1][9]
Q3: What are the main strategies to reduce blood sample volume in pediatric PK studies?
A3: The key strategies focus on minimizing the volume per sample and the total number of samples:
-
Microsampling Techniques: Employing techniques like Dried Blood Spot (DBS) and Volumetric Absorptive Microsampling (VAMS) allows for the collection of very small blood volumes (10-50 µL).[4][5][6][10][11]
-
Sensitive Bioanalytical Methods: Utilizing highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables the accurate quantification of drug concentrations in small sample volumes.[12][13]
-
Population Pharmacokinetic (PopPK) Modeling: This approach uses sparse sampling, where fewer blood samples are collected from each individual at optimized time points. The data from all participants are then pooled for analysis.[1][12][14]
-
Scavenging of Clinical Samples: Coordinating research sample collection with routine clinical blood draws minimizes additional venipunctures.[12]
Q4: Have pharmacokinetic studies of Mirabegron been conducted in children?
A4: Yes, pharmacokinetic studies of Mirabegron have been conducted in children and adolescents to characterize its PK profile and inform weight-based dosing algorithms.[7][15][16] These studies have evaluated both tablet and oral suspension formulations.[15][16]
Troubleshooting Guides
Issue 1: Inconsistent results with Dried Blood Spot (DBS) samples.
| Potential Cause | Troubleshooting Step |
| Hematocrit Effect | The hematocrit level can affect the viscosity and spread of the blood spot on the filter paper, leading to inaccurate volume sampling when a fixed area is punched.[4] To mitigate this, consider using VAMS, which collects a fixed volume regardless of hematocrit.[11][17] If using DBS, a method to correct for hematocrit bias may be necessary. |
| Inhomogeneous Spotting | Improper spotting technique can lead to non-uniform drug distribution within the spot. Ensure proper training on spotting technique to achieve a consistent, circular spot. It is often recommended to punch from the center of the spot.[18] |
| Analyte Stability | Mirabegron or its metabolites may degrade on the DBS card if not stored properly. Validate the stability of the analytes on the DBS card under the intended storage and shipping conditions (e.g., temperature, humidity).[18] |
| Sample Carryover | Residual analyte from a high-concentration sample can contaminate a subsequent low-concentration sample during the analytical run. Optimize the LC-MS/MS method to minimize carryover.[18] |
Issue 2: Difficulty in obtaining sufficient blood volume with microsampling devices.
| Potential Cause | Troubleshooting Step |
| Poor Blood Flow | Inadequate blood flow from a finger or heel prick can make it difficult to collect the required volume. Warming the site before lancing can improve blood flow. Ensure an appropriate size lancet is used. |
| Improper Device Usage | Incorrect handling of the microsampling device can lead to under-sampling.[17] Provide thorough training to clinical site personnel on the correct use of the specific device (e.g., VAMS tip should just touch the surface of the blood drop). |
| Clotting | Blood may begin to clot before the full sample is collected. Work quickly and efficiently after lancing the skin. |
Experimental Protocols
Protocol 1: Blood Sample Collection using Volumetric Absorptive Microsampling (VAMS)
Objective: To collect a fixed volume of whole blood for the analysis of Mirabegron.
Materials:
-
Mitra® Volumetric Absorptive Microsampling device (e.g., 10 µL or 20 µL)[17][19]
-
Sterile lancet
-
Alcohol swabs
-
Gauze
-
Drying rack
-
Sample collection kit with labeled storage containers and desiccant
Procedure:
-
Select the sampling site (e.g., finger or heel).
-
Warm the site to increase blood flow.
-
Clean the site with an alcohol swab and allow it to air dry.
-
Lance the skin with a sterile lancet.
-
Wipe away the first drop of blood with sterile gauze.
-
Allow a well-rounded drop of blood to form.
-
Holding the VAMS device by the handle, touch the absorbent tip to the surface of the blood drop. Do not submerge the tip.
-
The tip will fill in approximately 2-5 seconds. Do not sample from a smeared blood drop.
-
Once the tip is full, place the device in the drying rack.
-
Allow the samples to dry at ambient temperature for a minimum of 2 hours.[20]
-
After drying, place the device in the provided storage container with a desiccant and ship to the bioanalytical laboratory.
Protocol 2: Quantification of Mirabegron in Dried Blood Samples by LC-MS/MS
Objective: To determine the concentration of Mirabegron in dried blood samples collected via microsampling.
Methodology:
-
Sample Extraction:
-
A specific portion of the dried blood spot is punched out, or the entire VAMS tip is used for extraction.[18][20]
-
The sample is placed in a well of a 96-well plate.
-
An extraction solution, typically containing an organic solvent (e.g., acetonitrile (B52724) or methanol) and an internal standard, is added.[13]
-
The plate is vortexed or sonicated to facilitate the extraction of Mirabegron from the dried matrix.
-
The sample is then centrifuged, and the supernatant is transferred for analysis.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A C18 or similar reversed-phase column is commonly used for separation.[13]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is employed to separate Mirabegron from other matrix components.[21][22]
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used for detection.[13]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify Mirabegron and its internal standard.
-
Quantitative Data Summary
Table 1: Blood Volume Limits in Pediatric Research
| Guideline | Single Draw Limit (% of TBV) | Cumulative Limit (% of TBV) | Timeframe | Source |
| European Medicines Agency | 1% | 3% | 4 weeks | [1][9] |
| General Recommendation | 1-5% | - | 24 hours | [2] |
| General Recommendation | - | 10% | 8 weeks | [2] |
Table 2: Comparison of Microsampling Techniques
| Technique | Typical Volume | Advantages | Disadvantages |
| Dried Blood Spot (DBS) | 10-50 µL | Minimally invasive, small volume, easy storage and transport.[20] | Susceptible to hematocrit effect, potential for inhomogeneous spotting.[4] |
| Volumetric Absorptive Microsampling (VAMS) | 10-30 µL | Collects a fixed volume, reducing hematocrit bias, simple to use.[10][11] | Requires proper technique to avoid under- or over-sampling.[17] |
Visualizations
Caption: Workflow for Pediatric PK Studies Using Microsampling.
Caption: Troubleshooting Inconsistent Dried Blood Spot (DBS) Results.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. Blood sample volumes in child health research: review of safe limits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. neoteryx.com [neoteryx.com]
- 5. researchgate.net [researchgate.net]
- 6. Microsampling to support pharmacokinetic clinical studies in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics, safety, and tolerability of mirabegron in children and adolescents with neurogenic detrusor overactivity or idiopathic overactive bladder and development of a population pharmacokinetic model-based pediatric dose estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adc.bmj.com [adc.bmj.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. iatdmct.org [iatdmct.org]
- 11. Development and Validation of a Volumetric Absorptive Microsampling- Liquid Chromatography Mass Spectrometry Method for the Analysis of Cefepime in Human Whole Blood: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetic studies in pediatrics: Issues in design and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.au.dk [pure.au.dk]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Volumetric Absorptive Microsampling of Saliva for Pharmacokinetic Evaluation of Mycophenolic Acid and Its Glucuronide Metabolite in Pediatric Renal Transplant Recipients: Bioanalytical Method Validation and Clinical Feasibility Evaluation | MDPI [mdpi.com]
- 20. Dried Blood Spots—A Platform for Therapeutic Drug Monitoring (TDM) and Drug/Disease Response Monitoring (DRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HPLC Method for Analysis of Mirabegron in Tablet Dosage Form on Primesep 500 Column | SIELC Technologies [sielc.com]
- 22. CN110824056B - HPLC analysis method of mirabegron related substances - Google Patents [patents.google.com]
Method refinement for separating Mirabegron from its degradation products
Welcome to the technical support center for the analytical separation of Mirabegron (B1684304) and its degradation products. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their separation methods.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Mirabegron?
A1: Mirabegron is susceptible to degradation under specific stress conditions. Forced degradation studies have shown that it primarily degrades under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2][3][4] It is generally stable under neutral, thermal, and photolytic conditions.[2][4] The main degradation products identified include hydrolysates of the acylamino group and various oxidation products.[5]
Q2: Which analytical techniques are most suitable for separating Mirabegron from its degradation products?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed and effective techniques for this purpose.[2][6][7] These methods offer high resolution and sensitivity for separating Mirabegron from its various impurities and degradation products.[8]
Q3: What type of HPLC column is recommended for Mirabegron analysis?
A3: C18 and C8 columns are frequently used and have demonstrated efficient and reproducible separation of Mirabegron and its related substances.[6][8] The choice between C18 and C8 will depend on the specific hydrophobicity of the degradation products you are trying to separate.
Q4: What are typical mobile phase compositions for the HPLC separation of Mirabegron?
A4: A gradient elution is often used to achieve optimal separation.[6][9] Common mobile phases consist of a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) as the aqueous phase and an organic modifier like acetonitrile (B52724) or methanol (B129727).[6][9] The pH of the buffer is a critical parameter that can be adjusted to improve resolution.
Q5: What is the recommended detection wavelength for Mirabegron and its degradation products?
A5: Mirabegron and its impurities can be effectively detected using a UV detector. The optimal wavelength is typically in the range of 220-250 nm, with 247 nm and 250 nm being commonly reported.[6][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation of Mirabegron from its degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between Mirabegron and a degradation product peak. | - Inappropriate mobile phase composition or pH.- Suboptimal column chemistry.- Inadequate gradient profile. | - Adjust the pH of the aqueous mobile phase; this can significantly alter the retention of ionizable compounds.- Vary the organic modifier (e.g., switch from acetonitrile to methanol or use a combination).- Try a different column chemistry (e.g., if using a C18, consider a C8 or a phenyl column for different selectivity).[10]- Optimize the gradient elution program by adjusting the initial and final organic phase concentrations, as well as the gradient time. |
| Peak tailing for Mirabegron or impurity peaks. | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate sample solvent. | - Ensure the mobile phase pH is appropriate to suppress the ionization of the analytes.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations to mask active silanol (B1196071) groups on the column.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[10] |
| Inconsistent retention times. | - Inadequate column equilibration.- Fluctuations in mobile phase composition or pH.- Temperature variations. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.[11]- Prepare fresh mobile phase daily and ensure accurate pH measurement.- Use a column oven to maintain a constant temperature. |
| Appearance of ghost peaks. | - Contaminants in the mobile phase or from the sample preparation process.- Carryover from a previous injection. | - Use HPLC-grade solvents and reagents.- Filter all mobile phases and samples before use.- Implement a robust needle wash procedure between injections.- Run a blank gradient to identify the source of contamination. |
| Low sensitivity or poor peak response. | - Incorrect detection wavelength.- Sample degradation during analysis.- Detector malfunction. | - Verify that the detection wavelength is set to the absorption maximum of Mirabegron (around 247-250 nm).[6][8]- If the sample is unstable, consider using a cooled autosampler.- Perform detector performance checks as per the manufacturer's recommendations. |
Experimental Protocols
Below are detailed methodologies for commonly cited experiments in Mirabegron analysis.
Protocol 1: RP-HPLC Method for the Determination of Mirabegron and its Potential Impurities
This protocol is based on a method developed for the quantitative determination of Mirabegron and its impurities.[6]
-
Chromatographic System: Waters HPLC with a PDA detector.
-
Column: Puratis C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 4.5.
-
Mobile Phase B: Methanol.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 5 20 15 40 25 70 35 10 | 40 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 247 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a target concentration.
Protocol 2: Forced Degradation Study of Mirabegron
This protocol outlines the conditions for inducing degradation of Mirabegron to identify potential degradation products.[2][3]
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 24 hours.
-
Alkaline Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 12 hours.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 48 hours.[3]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and cool white fluorescent light in a photostability chamber.
-
Sample Analysis: After exposure, neutralize the acidic and basic samples, and dilute all samples with a suitable solvent to an appropriate concentration for HPLC or UPLC analysis.
Data Presentation
The following tables summarize quantitative data from various studies on Mirabegron separation.
Table 1: Comparison of HPLC Methods for Mirabegron Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Puratis C18 (250 x 4.6mm, 5µm)[6] | Waters Symmetry Shield RP-8 (150 mm × 3.9 mm, 5 µm)[8] | X-Terra RP-8 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 20 mM Ammonium acetate, pH 4.5[6] | Ammonium acetate buffer (pH 6.0)[8] | 0.01 M Ammonium acetate[1] |
| Mobile Phase B | Methanol[6] | Acetonitrile[8] | Acetonitrile:Water (60:40)[1] |
| Elution Type | Gradient[6] | Gradient[8] | Gradient[1] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[8] | 0.8 mL/min[1] |
| Detection Wavelength | 247 nm[6] | 250 nm[8] | 240 nm[1] |
| Column Temperature | 25 °C[6] | 30 °C[8] | Not specified |
Table 2: Summary of Forced Degradation Conditions and Observations for Mirabegron
| Stress Condition | Reagent/Condition | Duration | Observation |
| Acid Hydrolysis | 0.1 N HCl | 24 hours at 80°C | Degradation observed[2][3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 12 hours at 80°C | Degradation observed[2][3] |
| Oxidative Degradation | 3% H₂O₂ | 48 hours at room temp. | Significant degradation observed[2][3] |
| Thermal Degradation | 105°C | 24 hours | Stable[2] |
| Photolytic Degradation | UV and fluorescent light | - | Stable[2] |
| Neutral Hydrolysis | Water | - | Stable[1] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of Mirabegron.
Caption: Experimental workflow for the HPLC analysis of Mirabegron.
Caption: Troubleshooting logic for poor peak resolution in Mirabegron HPLC analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure identification of the main degradation products of mira...: Ingenta Connect [ingentaconnect.com]
- 6. ajphr.com [ajphr.com]
- 7. researchgate.net [researchgate.net]
- 8. ijoeete.com [ijoeete.com]
- 9. CN110824056B - HPLC analysis method of mirabegron related substances - Google Patents [patents.google.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Validating a Robust LC-MS/MS Method for Mirabegron Quantification Using Mirabegron-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Mirabegron (B1684304) in human plasma, utilizing Mirabegron-d5 as a stable isotope-labeled internal standard. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable approach for their drug development needs.
Method Performance Comparison
The LC-MS/MS method using this compound demonstrates superior sensitivity and specificity compared to other analytical techniques. The use of a stable isotope-labeled internal standard effectively compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision.
| Parameter | LC-MS/MS with this compound | UPLC-MS/MS | HPLC with UV Detection | UV-Spectrophotometry |
| Linearity Range | 0.1 - 75 ng/mL[1] | 5 - 2500 ng/mL[2][3] | 10 - 50 µg/mL[4] | 2 - 25 µg/mL[2][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 5 ng/mL[3] | 0.049 µg/mL[4][6] | 1.42 µg/mL[2][5] |
| Intra-day Precision (%CV) | < 2.4% | ≤ 11.06%[2][3] | Not Reported | Low %RSD[5] |
| Inter-day Precision (%CV) | Not Reported | ≤ 11.43%[2][3] | Not Reported | Low %RSD[5] |
| Accuracy | 94.7% to 99.7%[2] | -4.61% to 0.09% bias | >98% Recovery[5] | >98% Recovery[5] |
| Mean Recovery | 86.0% - 100.5%[1] | 84.95% - 93.26% | Not Reported | Not Reported |
| Matrix Effect | No significant ion suppression or enhancement[1] | 89.32% - 95.41% | Not Applicable | Not Applicable |
| Specificity/Selectivity | High, free from interferences[1] | High[3] | Lower, potential for interference | Lower, potential for interference |
| Run Time | 4.0 min[1] | < 3 min[3] | ~8 min | Not Applicable |
Experimental Protocols
I. Validated LC-MS/MS Method for Mirabegron Quantification
This protocol details a sensitive and high-throughput method for the quantification of Mirabegron in human plasma using this compound as an internal standard.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Plate: 96-well SPE plate.
-
Procedure:
-
To 100 µL of human plasma, add the internal standard (this compound) solution.
-
Load the sample onto the pre-conditioned SPE plate.
-
Wash the plate to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. Liquid Chromatography
-
LC System: AB SCIEX API 4000[1] or equivalent.
-
Column: Unisol C18, 3µm, 100Å, 4.6 x 100mm.[1]
-
Mobile Phase: 0.1% Ammonia solution (v/v) and Methanol (40:60 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Total Run Time: 4.0 min.[1]
3. Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mirabegron: m/z 397.3 → 379.6[2]
-
This compound (Internal Standard): Specific transition for the deuterated standard.
-
4. Calibration and Quality Control
-
Prepare a calibration curve using an 8-point series of standards ranging from 0.1 to 75.042 ng/mL in blank human plasma.[1]
-
Prepare low, medium, and high concentration quality control (QC) samples to be analyzed with each batch of study samples.
II. Alternative Method: UPLC-MS/MS
This method provides a rapid analysis of Mirabegron in rat plasma.[3]
1. Sample Preparation (Protein Precipitation)
-
To a plasma sample, add acetonitrile (B52724) to precipitate proteins.[2][3]
-
Vortex and centrifuge the sample.
-
Inject a portion of the supernatant for analysis.
2. UPLC System
-
Column: UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm.[4]
-
Mobile Phase: Acetonitrile and water mixture.[4]
-
Flow Rate: 0.35 mL/min.[4]
-
Run Time: 2.5 min.[3]
3. Mass Spectrometry
-
Ionization Mode: Positive ESI.
-
Detection: MRM.
-
MRM Transitions:
Visualizations
LC-MS/MS Experimental Workflow
Caption: Workflow for Mirabegron quantification by LC-MS/MS.
Comparison of Analytical Methods
Caption: Comparison of analytical methods for Mirabegron.
References
A Head-to-Head Clinical Showdown: Mirabegron vs. Antimuscarinics for Overactive Bladder
In the landscape of pharmacotherapy for overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and incontinence, two primary classes of oral medications dominate: the newer β3-adrenergic receptor agonist, Mirabegron (B1684304), and the well-established antimuscarinic agents. This guide provides a detailed, data-driven comparison of their clinical performance, safety profiles, and underlying mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Dueling Mechanisms of Action: β3-Agonism vs. Muscarinic Blockade
The distinct clinical profiles of Mirabegron and antimuscarinic drugs stem from their unique molecular targets within the bladder's detrusor muscle.
Mirabegron , the first-in-class β3-adrenergic receptor agonist, works by activating these receptors on the detrusor smooth muscle.[1][2][3] This activation triggers a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][4] The rise in cAMP promotes the relaxation of the detrusor muscle during the bladder's storage phase, thereby increasing bladder capacity without hindering the voiding process.[1][2][3]
Antimuscarinic drugs (e.g., solifenacin (B1663824), tolterodine (B1663597), fesoterodine) function by competitively blocking muscarinic receptors, primarily the M2 and M3 subtypes, in the bladder.[5][6][7] Acetylcholine, the main neurotransmitter for bladder contraction, is thus prevented from binding to these receptors. The blockade of M3 receptors directly inhibits involuntary detrusor contractions, while the role of the more numerous M2 receptors is thought to involve inhibiting cAMP-induced relaxation, indirectly contributing to contraction.[5][8] This antagonism reduces the urgency and frequency associated with OAB.
The following diagram illustrates these divergent signaling pathways.
Clinical Efficacy: A Head-to-Head Comparison
Numerous randomized controlled trials (RCTs) and meta-analyses have compared the efficacy of Mirabegron with various antimuscarinics. The general consensus is that Mirabegron (typically at a 50mg dose) demonstrates comparable efficacy to standard doses of antimuscarinics like solifenacin and tolterodine in improving key OAB symptoms.[9][10][11]
Below is a summary of efficacy data from key comparative studies.
| Efficacy Endpoint (Change from Baseline at 12 Weeks) | Mirabegron (50 mg) | Tolterodine (4 mg ER) | Solifenacin (5 mg) | Fesoterodine (B1237170) (4/8 mg) |
| Mean Micturitions / 24h | -1.45 to -2.75[12][13] | -1.15 to -1.58[12][13] | Similar to Mirabegron[10] | -2.8 (vs. -1.5 for Mirabegron) in add-on therapy[14] |
| Mean Incontinence Episodes / 24h | -1.13 to -1.49[12] | -1.05 to -1.20[12] | Similar to Mirabegron[10] | Not directly compared in available data |
| Mean Urgency Episodes / 24h | -1.65 to -2.8[13] | -1.0 to -2.6[13] | Similar to Mirabegron[10] | -1.5 (vs. -0.9 for Mirabegron) in add-on therapy[14] |
| Mean Volume Voided / Micturition (mL) | +18.4 to +32.4[12] | +14.2 to +29.7[12] | Similar to Mirabegron[15] | Not directly compared in available data |
| OAB Symptom Score (OABSS) Reduction | -8.29 (from 13.70)[16] | -6.62 (from 13.60)[16] | Similar to Mirabegron[15] | -2.8 (vs. -1.5 for Mirabegron) in add-on therapy[14] |
Note: Data is aggregated from multiple studies and represents a range of reported outcomes. Direct comparison between antimuscarinics should be made with caution as they were not all part of the same trials. "ER" denotes extended release.
While monotherapy efficacy is largely similar, some studies suggest that combination therapy of Mirabegron with an antimuscarinic like solifenacin may offer superior efficacy benefits compared to either drug alone, particularly for patients with an inadequate response to initial monotherapy.[9][17][18]
Safety and Tolerability Profile
The most significant divergence between Mirabegron and antimuscarinics lies in their side-effect profiles. This difference is a direct consequence of their mechanisms of action. Antimuscarinics block muscarinic receptors system-wide, leading to a constellation of anticholinergic side effects. Mirabegron, by avoiding the muscarinic pathway, offers a different tolerability profile.[2][19]
| Adverse Event (Incidence) | Mirabegron (50 mg) | Tolterodine (4 mg ER) | Solifenacin (5 mg) | Placebo |
| Dry Mouth | 2.8% - 3.4%[10][20][21] | 10.1% - 47.5%[16][20] | 10% - 27.9%[21] | 2.2% - 2.3% |
| Constipation | 1.6% - 2.8%[21] | 4.0% - 46.2%[16] | 11.4%[21] | 1.1% - 1.4%[21] |
| Hypertension | ~3.4% (similar to placebo)[22] | ~2.5% | Not significantly different from placebo | ~2.1% |
| Blurred Vision | 26.2%[16] | 46.2%[16] | Higher than Mirabegron | Not reported in these studies |
| Discontinuation due to Side Effects | 7.9%[23] | Not directly compared | 27.3%[23] | Not applicable |
Note: Incidence rates can vary significantly between studies based on patient populations and reporting methods. The data presented is for comparative purposes.
The key takeaway is that Mirabegron is associated with a significantly lower incidence of classic anticholinergic side effects like dry mouth and constipation compared to antimuscarinics.[9][10][22] However, as a β3-agonist, Mirabegron can cause a modest increase in blood pressure and heart rate, and periodic blood pressure monitoring is recommended, especially in hypertensive patients.[1]
Experimental Protocols: A Look Inside a Comparative Trial
The robust data comparing these drug classes comes from well-designed clinical trials. A typical study protocol involves a multicenter, randomized, double-blind, parallel-group design.
Representative Study Protocol: Mirabegron vs. Solifenacin
-
Objective: To compare the efficacy and safety of Mirabegron versus Solifenacin for the treatment of OAB.
-
Design: A 12-week, randomized, double-blind, active-controlled clinical trial.[15]
-
Participants: Adult men and women (e.g., 80 women in one study) with OAB symptoms for ≥3 months, meeting specific criteria for micturition frequency and urgency/incontinence episodes based on a 3-day bladder diary.[15][24] Key exclusion criteria often include urinary retention, severe uncontrolled hypertension, and conditions where antimuscarinics are contraindicated.[25]
-
Intervention: Patients are randomized to receive either Mirabegron 50 mg once daily or Solifenacin 5 mg once daily for the 12-week treatment period.[15]
-
Primary Endpoints:
-
Secondary Endpoints:
-
Assessments: Efficacy data is collected via patient-completed bladder diaries at baseline and at specified follow-up visits (e.g., weeks 4, 8, and 12). Safety is assessed through vital signs, ECGs, and recording of all adverse events.[24]
The workflow for such a clinical trial is visualized below.
Conclusion
The choice between Mirabegron and antimuscarinic agents for the treatment of OAB presents a classic trade-off between established therapy and a novel mechanism with a distinct tolerability profile.
-
Efficacy: Mirabegron and commonly prescribed antimuscarinics such as solifenacin and tolterodine demonstrate broadly comparable efficacy in reducing the cardinal symptoms of OAB.[9][10]
-
Tolerability: Mirabegron offers a significant advantage with a much lower incidence of burdensome anticholinergic side effects, particularly dry mouth and constipation, which are frequent reasons for treatment discontinuation with antimuscarinics.[23][27]
-
Safety: While antimuscarinics carry risks associated with their anticholinergic burden, Mirabegron requires attention to potential cardiovascular effects, namely increases in blood pressure.[1]
For drug development professionals, the success of Mirabegron highlights the value of targeting alternative pathways to manage OAB, moving beyond the limitations of muscarinic receptor blockade. The current clinical data suggests that while efficacy may be similar, the improved tolerability profile of Mirabegron makes it a valuable first-line alternative to antimuscarinics, particularly for patients intolerant to or concerned about anticholinergic side effects.[19] Furthermore, the demonstrated benefit of combination therapy opens new avenues for developing treatment strategies that optimize both efficacy and patient adherence.[28]
References
- 1. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimuscarinic drugs for overactive bladder and their potential effects on cognitive function in older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Efficacy and Tolerability of Mirabegron Compared with Antimuscarinic Monotherapy or Combination Therapies for Overactive Bladder: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mirabegron is alternative to antimuscarinic agents for overactive bladder without higher risk in hypertension: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of different types of therapy for overactive bladder: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. qscience.com [qscience.com]
- 14. Comparison in the efficacy of fesoterodine or mirabegron add-on therapy to silodosin for patients with benign prostatic hyperplasia complicated by overactive bladder: A randomized, prospective trial using urodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Therapeutic Efficacy and Urodynamic Findings of Solifenacin Succinate versus Mirabegron in Women with Overactive Bladder Syndrome: Results of a Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pjmhsonline.com [pjmhsonline.com]
- 17. Efficacy and Safety of Mirabegron Add-on Therapy to Solifenacin in Incontinent Overactive Bladder Patients with an Inadequate Response to Initial 4-Week Solifenacin Monotherapy: A Randomised Double-blind Multicentre Phase 3B Study (BESIDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Updating the evidence on drugs to treat overactive bladder: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Safety and Efficacy of Treatments for Overactive Bladder Among Older Adults: A Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. karger.com [karger.com]
- 22. researchgate.net [researchgate.net]
- 23. urotoday.com [urotoday.com]
- 24. Efficacy and Safety of Mirabegron Compared to Solifenacin in Treatment of Non-neurogenic Overactive Bladder in Children: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Patient-reported outcomes in patients with overactive bladder treated with mirabegron and tolterodine in a prospective, double-blind, randomized, two-period crossover, multicenter study (PREFER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Comparison of antimuscarinic drugs to beta adrenergic agonists in overactive bladder: A literary review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparative study of different combinations of mirabegron and antimuscarinics in treatment for overactive bladder syndrome in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of Mirabegron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated analytical methods for the quantification of Mirabegron (B1684304) in different matrices, such as bulk drug, pharmaceutical formulations, and biological fluids. The information presented is collated from a number of studies that have developed and validated methods for the analysis of this beta-3 adrenergic agonist. While direct inter-laboratory cross-validation data is not publicly available, this guide offers a comparative overview of the performance of different analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Spectrophotometry.
Comparative Analysis of Analytical Method Performance
The following tables summarize the quantitative performance characteristics of various analytical methods for Mirabegron that have been reported in the literature. This allows for an objective comparison of their linearity, accuracy, precision, and sensitivity.
Table 1: Comparison of Validated HPLC Methods for Mirabegron
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 10-100 | 50-150 | 10-50 | 0.2-1.0 |
| Correlation Coefficient (r²) | >0.999 | 0.999 | 0.999 | 0.999 |
| Accuracy (% Recovery) | 99.00-101.17 | 99.67-104.98 | 99.3 | 99.6-99.8 |
| Precision (%RSD) | <2 | <2 | <2 | Intraday: 0.065, Interday: 0.135 |
| LOD (µg/mL) | 0.015 | 0.04 (ppm) | 0.202 | 0.0459 |
| LOQ (µg/mL) | 0.049 | 0.14 (ppm) | 0.612 | 0.1391 |
| Reference | [1] | [2] | [3] | [4][5] |
Table 2: Comparison of Validated LC-MS/MS and UPLC-MS/MS Methods for Mirabegron
| Parameter | LC-MS/MS Method 1 | UPLC-MS/MS Method 2 |
| Linearity Range (ng/mL) | 0.20-100 | 5-2500 |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Accuracy (% Mean) | 94.7-99.7 | - |
| Precision (%RSD) | Intra-day: ≤11.06, Inter-day: ≤11.43 | - |
| LLOQ (ng/mL) | 0.20 | 5 |
| Reference | [6] | [6][7] |
Table 3: Comparison of Validated UV-Spectrophotometric Methods for Mirabegron
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 2.5-15 | 3-15 |
| Correlation Coefficient (r²) | ~0.999 | >0.999 |
| Accuracy (% Recovery) | 100.04-100.25 | 98-105 |
| Precision (%RSD) | <2 | <2 |
| LOD (µg/mL) | - | 0.187 |
| LOQ (µg/mL) | - | 0.568 |
| Reference | [8] | [9][10] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the literature for the analysis of Mirabegron.
RP-HPLC Method for Mirabegron in Extended-Release Tablets[1]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of a buffer and an organic solvent, optimized for the separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 247 nm.[2]
-
Preparation of Standard Solution: A stock solution of Mirabegron reference standard is prepared in the mobile phase and then diluted to a known concentration (e.g., 50 µg/mL).[1]
-
Preparation of Sample Solution: A number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of Mirabegron (e.g., 25 mg) is accurately weighed, dissolved in the mobile phase, sonicated, and then diluted to achieve a final concentration within the linear range of the method.[1]
-
Validation Parameters: The method is validated according to ICH guidelines for parameters including linearity, precision (intraday and interday), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ).[1]
LC-MS/MS Method for Mirabegron in Human Plasma[6][11]
-
Instrumentation: A Liquid Chromatograph coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation: Extraction of Mirabegron and its metabolites from human plasma is performed using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6][11]
-
Chromatographic Column: An appropriate C8 or C18 analytical column is used for chromatographic separation.[6][11]
-
Mobile Phase: A gradient elution with a suitable combination of aqueous and organic solvents.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (HESI) can be used.[6][11]
-
Detection: The analytes are detected using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[7]
-
Validation: The method is validated for precision, accuracy, and selectivity for the determination of Mirabegron and its metabolites in human plasma.[6][11]
UV-Spectrophotometric Method for Mirabegron in Bulk and Dosage Forms[8]
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Solvent: 0.1N Hydrochloric acid is commonly used as a solvent.[8]
-
Wavelength of Maximum Absorbance (λmax): The λmax for Mirabegron is determined to be around 249 nm.[8]
-
Preparation of Standard Solutions: A stock solution of Mirabegron is prepared in the solvent and then serially diluted to prepare a series of concentrations for the calibration curve.
-
Linearity: The absorbance of the standard solutions is measured at the λmax, and a calibration curve is plotted. The method is considered linear if the correlation coefficient is close to 1.
-
Assay of Pharmaceutical Formulations: A known quantity of the powdered tablet is dissolved in the solvent, filtered, and the absorbance is measured. The concentration of Mirabegron is then determined from the calibration curve.
-
Validation: The method is validated for linearity, accuracy (recovery studies), and precision.[8]
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for a pharmaceutical compound like Mirabegron.
Caption: Workflow for Analytical Method Validation.
This guide provides a comparative overview of different analytical methods for Mirabegron. The choice of the most suitable method will depend on the specific application, the nature of the sample, and the required sensitivity and selectivity. For routine quality control of pharmaceutical formulations, a simple and robust HPLC or UV method may be sufficient. However, for the analysis of Mirabegron in biological matrices, a more sensitive and selective method like LC-MS/MS is generally required.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. ajphr.com [ajphr.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the accuracy and precision of a Mirabegron assay with Mirabegron-d5
A critical evaluation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard, Mirabegron-d5, for the precise and accurate quantification of Mirabegron in human plasma. This guide provides a detailed comparison with alternative analytical methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate bioanalytical strategy.
The development and validation of robust analytical methods are paramount in pharmacokinetic and bioequivalence studies. For the beta-3 adrenergic agonist Mirabegron, used in the treatment of overactive bladder, achieving accurate and precise quantification in biological matrices is crucial for ensuring drug safety and efficacy. This guide delves into the specifics of a validated LC-MS/MS method employing this compound as an internal standard and compares its performance against other analytical approaches.
The Gold Standard: LC-MS/MS with this compound Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by mass spectrometry. This is because the deuterated analog exhibits nearly identical physicochemical properties to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process.
A recently developed and validated LC-MS/MS method for quantifying Mirabegron in human plasma using this compound showcases the high sensitivity and reliability of this approach. The method demonstrates excellent linearity over a concentration range of 0.201 to 100.677 ng/mL, with a lower limit of quantification (LLOQ) of 0.201 ng/mL, confirming its suitability for pharmacokinetic studies.[1]
Performance Metrics: Accuracy and Precision
The accuracy and precision of an analytical method are key indicators of its reliability. While the full detailed validation data for the this compound method was not publicly available in the reviewed literature, a similar validated LC-MS/MS method for Mirabegron in rat plasma using tolterodine (B1663597) as an internal standard provides a strong indication of the expected performance. The intra-day and inter-day precision for this method were reported to be ≤11.06% and ≤11.43%, respectively, with accuracy well within acceptable limits.[2] It is anticipated that a method utilizing a deuterated internal standard like this compound would exhibit even better or at least comparable precision and accuracy due to the superior compensation for analytical variability.
Table 1: Performance Characteristics of Mirabegron Bioanalytical Methods
| Parameter | LC-MS/MS with this compound | UPLC-MS/MS with Tolterodine IS (in rat plasma) | RP-HPLC (for tablets) |
| Linearity Range | 0.201–100.677 ng/mL[1] | 5–2500 ng/mL[2] | 0.2 – 1.0 µg/ml |
| LLOQ | 0.201 ng/mL[1] | 5 ng/mL[2] | 0.1391 µg/ml |
| Intra-day Precision (%RSD) | Data not available | ≤11.06%[2] | 0.06494% |
| Inter-day Precision (%RSD) | Data not available | ≤11.43%[2] | 0.135251% |
| Accuracy (% Recovery) | Mean Recovery: 79.44%[1] | Data not available | 99.6 – 99.8% |
| Internal Standard | This compound[1] | Tolterodine[2] | Not applicable |
| Sample Matrix | Human Plasma[1] | Rat Plasma[2] | Pharmaceutical Dosage Form |
Alternative Analytical Strategies
While LC-MS/MS with a deuterated internal standard is the preferred method for bioanalysis, other techniques have been successfully developed and validated for the quantification of Mirabegron, particularly in pharmaceutical formulations.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a Non-Isotopic Internal Standard
A validated UPLC-MS/MS method for the determination of Mirabegron in rat plasma utilized tolterodine as the internal standard. This method demonstrated good linearity, precision, and accuracy, making it a viable option when a deuterated internal standard is not available.[2] However, it is important to note that structural differences between the analyte and the internal standard can sometimes lead to variations in extraction efficiency and ionization response, potentially impacting the overall accuracy of the assay.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For the analysis of Mirabegron in bulk drug and pharmaceutical dosage forms, RP-HPLC methods have been developed and validated. These methods are typically less sensitive than MS-based assays but are robust, cost-effective, and suitable for quality control purposes where high sensitivity is not a primary requirement. One such method demonstrated excellent linearity, precision (RSD < 1%), and accuracy (recovery between 99.6% and 99.8%).
Experimental Protocols
LC-MS/MS Method with this compound
Sample Preparation (QuEChERS Method): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction technique was employed for sample cleanup, ensuring efficient and consistent recovery of Mirabegron from human plasma.[1]
Chromatography:
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Mirabegron and this compound.
UPLC-MS/MS Method with Tolterodine Internal Standard
Sample Preparation (Protein Precipitation): A simple protein precipitation method using acetonitrile (B52724) was applied to prepare the rat plasma samples.[2]
Chromatography:
-
Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)[3]
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile[3]
-
Flow Rate: 0.35 mL/min[3]
-
Column Temperature: 40°C[3]
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode[3]
-
Detection: MRM of the transitions m/z 397.3→379.6 for Mirabegron and m/z 326.4→121.0 for tolterodine.[2]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the bioanalysis of Mirabegron in plasma using LC-MS/MS with an internal standard.
Caption: Bioanalytical workflow for Mirabegron quantification in plasma.
Conclusion
For the bioanalysis of Mirabegron in human plasma, the LC-MS/MS method utilizing this compound as an internal standard stands out for its high sensitivity, specificity, and the inherent accuracy and precision afforded by the use of a stable isotope-labeled internal standard. While alternative methods like UPLC-MS/MS with a non-isotopic internal standard and RP-HPLC are valuable for specific applications, the deuterated internal standard approach remains the superior choice for rigorous pharmacokinetic and bioequivalence studies in drug development. The detailed comparison provided in this guide serves as a valuable resource for researchers in selecting and implementing the most suitable analytical method for their specific needs.
References
- 1. New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
Performance Showdown: Mirabegron-d5 in Bioanalytical Linearity and Range Assessment
In the landscape of bioanalytical method development for pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard is paramount to ensure accuracy and precision. For the quantification of Mirabegron (B1684304), a β3-adrenergic agonist, the deuterated analog Mirabegron-d5 has emerged as a robust internal standard. This guide provides a comparative assessment of the linearity and range of analytical methods employing this compound against other methods, supported by experimental data and detailed protocols.
Linearity and Range: A Comparative Analysis
The performance of this compound as an internal standard is highlighted in a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of Mirabegron in human plasma. This method demonstrated excellent linearity over a broad concentration range.
A comparison of this method with others that utilize different internal standards or none at all reveals the advantages of using a stable isotope-labeled internal standard.
| Analytical Method | Internal Standard | Matrix | Linearity Range (Mirabegron) | Correlation Coefficient (r²) |
| LC-MS/MS[1] | This compound | Human Plasma | 0.1 - 75 ng/mL | > 0.99 |
| UPLC-MS/MS[2] | Tolterodine | Rat Plasma | 5 - 2500 ng/mL | > 0.999 |
| HPLC-MS/MS[3] | Not Specified | Human Plasma | 0.5 - 200 ng/mL | ≥ 0.994 |
| RP-HPLC[4][5] | None | Pharmaceutical Dosage Form | 0.2 - 1.0 µg/mL | 0.999 |
As evidenced in the table, the use of this compound allows for a sensitive lower limit of quantification (LLOQ) of 0.1 ng/mL, which is crucial for pharmacokinetic studies where drug concentrations can be very low. While other methods may offer a wider dynamic range, the method employing this compound provides a highly relevant and sensitive range for clinical applications. The high correlation coefficient in all methods indicates a strong linear relationship between the analyte concentration and the instrument response.
Experimental Protocols: Assessing Linearity and Range
The determination of linearity and range is a critical component of bioanalytical method validation, as outlined by international guidelines. The following is a generalized protocol for this assessment, based on the methodologies described in the cited literature.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions : Prepare primary stock solutions of Mirabegron and the internal standard (e.g., this compound or Tolterodine) in a suitable organic solvent such as methanol (B129727) or acetonitrile.
-
Working Solutions : Prepare a series of working standard solutions of Mirabegron by serial dilution of the stock solution.
-
Calibration Standards : Spike a blank biological matrix (e.g., human or rat plasma) with the working standard solutions to create a set of calibration standards at a minimum of six to eight different concentration levels, covering the expected range of the study samples.
-
Internal Standard Spiking : Add a constant concentration of the internal standard working solution to all calibration standards and quality control (QC) samples.
-
Quality Control Samples : Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.
Sample Preparation and Analysis
-
Extraction : Employ a suitable extraction technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte and internal standard from the biological matrix.
-
Chromatographic Separation : Analyze the extracted samples using a validated LC-MS/MS or HPLC method.
-
Data Acquisition : Record the peak areas of the analyte and the internal standard.
Data Analysis
-
Calibration Curve : Plot the peak area ratio of Mirabegron to the internal standard against the nominal concentration of Mirabegron for the calibration standards.
-
Linear Regression : Perform a linear regression analysis on the calibration curve. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.
-
Range : The range of the method is defined by the LLOQ and the upper limit of quantification (ULOQ) of the calibration curve, within which the method is demonstrated to be accurate, precise, and linear.
Workflow for Linearity and Range Assessment
The following diagram illustrates the typical workflow for assessing the linearity and range of a bioanalytical method.
References
- 1. iajpr.com [iajpr.com]
- 2. scielo.br [scielo.br]
- 3. Simultaneous quantification of mirabegron and vibegron in human plasma by HPLC-MS/MS and its application in the clinical determination in patients with tumors associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Mirabegron and Solifenacin for Overactive Bladder: A Guide to Tolerability and Safety
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tolerability and safety profiles of Mirabegron (B1684304) and Solifenacin (B1663824) in the treatment of overactive bladder (OAB), supported by clinical data and detailed mechanistic insights.
Mirabegron, a selective β3-adrenoceptor agonist, and Solifenacin, a muscarinic receptor antagonist, are two prominent pharmacological agents for the management of overactive bladder. While both have demonstrated efficacy, their distinct mechanisms of action result in different tolerability and safety profiles. This guide synthesizes data from multiple clinical studies to offer a comprehensive overview for informed research and development.
Comparative Tolerability: A Data-Driven Overview
Clinical evidence consistently demonstrates a superior tolerability profile for Mirabegron compared to Solifenacin, primarily due to the lower incidence of anticholinergic side effects. The most common adverse events associated with Solifenacin are dry mouth and constipation, which are significantly less frequent with Mirabegron.[1][2]
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Mirabegron (50 mg) | Solifenacin (5 mg) | Reference |
| Dry Mouth | 3.1% - 8.7% | 5.8% - 56.36% | [1][3][4] |
| Constipation | 2.2% - 5.3% | 2.5% - 43.64% | [1][3][4] |
| Headache | 3.0% - 12.6% | 2.4% - 6.3% | [3][4] |
| Hypertension | 1.1% - 14.55% | 0.7% - 3.64% | [1][5] |
| Tachycardia | 0.3% | 0.1% | [5] |
| Blurred Vision | - | 10.5% - 14.55% | [1][4] |
Note: Incidence rates are derived from various clinical trials and may vary based on study population and design.
Discontinuation rates due to adverse events are a critical measure of a drug's tolerability. Studies have shown that a significantly higher percentage of patients discontinue Solifenacin due to side effects compared to Mirabegron.[6] Conversely, discontinuation due to a perceived lack of efficacy has been reported to be more frequent in patients receiving Mirabegron.[6]
Table 2: Discontinuation Rates Due to Adverse Events and Lack of Efficacy
| Reason for Discontinuation | Mirabegron | Solifenacin | Reference |
| Adverse Events | 7.9% | 27.3% | [6] |
| Lack of Efficacy | 36.8% | 5.6% | [6] |
Cardiovascular and Central Nervous System Safety Profiles
Given the presence of β-adrenoceptors and muscarinic receptors in the cardiovascular system, the cardiovascular safety of both drugs is a key consideration. Clinical trials have shown that Mirabegron can be associated with a small increase in blood pressure and heart rate, although these changes are generally not clinically significant.[3][5] Solifenacin has been associated with a potential for QT prolongation, though the incidence is low.[5] Combination therapy with both drugs does not appear to have a synergistic effect on cardiovascular safety outcomes.[5][7]
Regarding the central nervous system, the anticholinergic properties of Solifenacin can lead to side effects such as cognitive impairment, particularly in older adults.[8] Mirabegron, with its distinct mechanism of action, does not carry this risk.
Mechanistic Insights: Signaling Pathways
The differing side effect profiles of Mirabegron and Solifenacin are a direct consequence of their distinct molecular targets and signaling pathways.
Mirabegron's Mechanism of Action
Mirabegron is a selective agonist for the β3-adrenergic receptor located on the detrusor (bladder) muscle.[9][10] Activation of this receptor initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.[10][11]
Solifenacin's Mechanism of Action
Solifenacin is a competitive antagonist of muscarinic receptors, with a higher affinity for the M3 subtype, which is primarily responsible for bladder contraction.[12][13][14] By blocking the action of acetylcholine (B1216132) on these receptors, Solifenacin reduces involuntary bladder contractions.[13][15]
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, controlled clinical trials. A common experimental design involves the following key steps:
Key Methodological Components:
-
Patient Population: Adult patients with a clinical diagnosis of overactive bladder, often with symptoms for a specified duration (e.g., ≥3 months).[3]
-
Study Design: Randomized, double-blind, parallel-group, or crossover designs are commonly employed.[3][16]
-
Interventions: Typically involve daily oral administration of Mirabegron (e.g., 50 mg) and Solifenacin (e.g., 5 mg) over a period of 12 weeks or longer.[3][16]
-
Assessments:
-
Tolerability: Recording of treatment-emergent adverse events (TEAEs), their severity, and relationship to the study drug.
-
Safety: Monitoring of vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and laboratory parameters at baseline and throughout the study.
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the incidence of adverse events and changes in safety parameters between treatment groups.
Conclusion
References
- 1. jcdr.net [jcdr.net]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. The efficacy and safety of mirabegron compared with solifenacin in overactive bladder patients dissatisfied with previous antimuscarinic treatment due to lack of efficacy: results of a noninferiority, randomized, phase IIIb trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Cardiovascular safety in refractory incontinent patients with overactive bladder receiving add-on mirabegron therapy to solifenacin (BESIDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term Persistence with Mirabegron versus Solifenacin in Women with Overactive Bladder: Prospective, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular safety in refractory incontinent patients with overactive bladder receiving add‐on mirabegron therapy to solifenacin (BESIDE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 10. What is the mechanism of Mirabegron? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]
- 13. Solifenacin - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. solifenacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. urotoday.com [urotoday.com]
Evaluating the Efficacy of Mirabegron in Combination with Other Overactive Bladder Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overactive bladder (OAB) is a symptom complex characterized by urinary urgency, with or without urgency incontinence, usually with increased daytime frequency and nocturia. While monotherapy has been the standard of care, combination therapies involving the β3-adrenoceptor agonist Mirabegron (B1684304) are emerging as a promising strategy for patients with an inadequate response to single-agent treatment. This guide provides an objective comparison of Mirabegron in combination with other OAB treatments, supported by experimental data from key clinical trials.
Efficacy of Mirabegron in Combination with Antimuscarinics
The combination of Mirabegron with antimuscarinic agents, particularly solifenacin (B1663824), has been extensively studied and has shown significant improvements in efficacy compared to monotherapy. This approach is based on the distinct mechanisms of action of the two drug classes: Mirabegron relaxes the detrusor muscle during the storage phase by activating β3-adrenoceptors, while antimuscarinics inhibit involuntary bladder contractions by blocking M2 and M3 muscarinic receptors.
A systematic review and meta-analysis of randomized controlled trials concluded that the combination of mirabegron and solifenacin demonstrates superior efficacy in improving micturition volume, and reducing micturition frequency and incontinence episodes compared to mirabegron monotherapy in patients with OAB over a 12-week period.[1] Another meta-analysis also suggested that adding mirabegron to solifenacin provides a satisfactory therapeutic effect for OAB symptoms with a low incidence of side effects.[2][3]
Key Clinical Trials:
Several large-scale, randomized controlled trials have provided robust evidence for the efficacy and safety of Mirabegron-solifenacin combination therapy.
-
SYNERGY and SYNERGY II Studies: These phase 3 trials demonstrated that the combination of solifenacin 5 mg with mirabegron 25 mg or 50 mg led to consistent and statistically significant improvements in efficacy outcomes compared to the respective monotherapies.[4][5] The long-term SYNERGY II study confirmed that these improvements were sustained over 12 months, with the combination therapy being well-tolerated.[6][7]
-
Symphony Study (Phase 2): This dose-ranging study found that combination therapy with solifenacin and mirabegron significantly improved mean volume voided per micturition, micturition frequency, and urgency compared with solifenacin 5 mg monotherapy.[8][9]
-
BESIDE Study (Phase 3B): This trial focused on OAB patients who remained incontinent after 4 weeks of solifenacin 5 mg monotherapy. The addition of mirabegron 50 mg to solifenacin 5 mg was superior to solifenacin 5 mg or 10 mg alone in improving daily incontinence and micturition frequency.[10]
Quantitative Data Summary:
The following tables summarize the key efficacy data from the aforementioned clinical trials.
Table 1: Change from Baseline in Mean Number of Incontinence Episodes per 24 hours
| Study | Combination Therapy | Mirabegron Monotherapy | Solifenacin Monotherapy | Placebo |
| SYNERGY | S5+M25: Superior to M25; S5+M50: Superior to S5, approached significance vs M50[4][5] | - | - | - |
| SYNERGY II | S5+M50: Statistically superior to both monotherapies[6] | - | - | Not Applicable |
| BESIDE | S5+M50: Superior to S5 and non-inferior to S10[10] | Not Applicable | S5, S10 | Not Applicable |
S=Solifenacin (mg), M=Mirabegron (mg)
Table 2: Change from Baseline in Mean Number of Micturitions per 24 hours
| Study | Combination Therapy | Mirabegron Monotherapy | Solifenacin Monotherapy | Placebo |
| SYNERGY | S5+M25 & S5+M50: Higher effect sizes than monotherapies[4][5] | M25, M50 | S5 | Statistically significant improvement vs. placebo for all active treatments |
| SYNERGY II | S5+M50: Statistically superior to both monotherapies[6] | M50 | S5 | Not Applicable |
| BESIDE | S5+M50: Superior to S5 and S10[10] | Not Applicable | S5, S10 | Not Applicable |
S=Solifenacin (mg), M=Mirabegron (mg)
Table 3: Change from Baseline in Mean Volume Voided per Micturition (MVV)
| Study | Combination Therapy | Mirabegron Monotherapy | Solifenacin Monotherapy | Placebo |
| Symphony | All combinations with S5 or S10 significantly improved MVV vs S5 monotherapy[8] | - | S5 | - |
S=Solifenacin (mg)
Efficacy of Mirabegron in Combination with OnabotulinumtoxinA
For patients with refractory OAB, intravesical injections of onabotulinumtoxinA are a therapeutic option.[11] Emerging evidence suggests that adding Mirabegron to this treatment regimen can further enhance therapeutic effects.
A randomized controlled trial investigated the addition of daily solifenacin 5 mg or mirabegron 50 mg in patients one month after intravesical onabotulinumtoxinA injection. The group receiving add-on mirabegron showed a significantly lower percentage of OAB wet episodes over a 12-month period compared to the solifenacin add-on and onabotulinumtoxinA-only groups.[12] Furthermore, at the 3-month follow-up, the mirabegron add-on group demonstrated significantly greater improvements in Global Response Assessment, OAB Symptom Score, Urgency Severity Scale, and several voiding diary parameters.[12]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings.
General Design of Mirabegron + Solifenacin Trials (SYNERGY, Symphony, BESIDE):
-
Study Design: Randomized, double-blind, parallel-group, multicenter, placebo- and/or monotherapy-controlled trials.[6][8][10]
-
Patient Population: Adult male and female patients (≥18 years) with symptoms of OAB for at least 3 months, meeting specific criteria for micturition frequency and incontinence episodes.[6][8][10]
-
Intervention: Patients were randomized to receive various doses of Mirabegron and solifenacin, either as monotherapy or in combination, or placebo, for a duration of 12 weeks to 12 months.[6][8][10]
-
Primary Efficacy Endpoints:
-
Change from baseline to the end of treatment in the mean number of incontinence episodes per 24 hours.[6][10]
-
Change from baseline to the end of treatment in the mean number of micturitions per 24 hours.[6][8][10]
-
Change from baseline to the end of treatment in the mean volume voided per micturition.[8]
-
-
Data Collection: Efficacy data was primarily collected through patient-completed bladder diaries. Safety assessments included monitoring of treatment-emergent adverse events (TEAEs), post-void residual (PVR) volume, blood pressure, pulse rate, and electrocardiography (ECG).[5][8]
Experimental Workflow for a Typical Combination Therapy Trial:
Caption: Generalized workflow of a randomized controlled trial evaluating Mirabegron combination therapy.
Signaling Pathways in OAB Treatment
The enhanced efficacy of combination therapy stems from the targeting of two distinct signaling pathways involved in bladder control.
References
- 1. juri.urologi.or.id [juri.urologi.or.id]
- 2. Meta-Analysis of the Efficacy and Safety of Mirabegron Add-On Therapy to Solifenacin for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-Analysis of the Efficacy and Safety of Mirabegron Add-On Therapy to Solifenacin for Overactive Bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of combinations of mirabegron and solifenacin compared with monotherapy and placebo in patients with overactive bladder (SYNERGY study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term Safety and Efficacy of Mirabegron and Solifenacin in Combination Compared with Monotherapy in Patients with Overactive Bladder: A Randomised, Multicentre Phase 3 Study (SYNERGY II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term treatment of older patients with overactive bladder using a combination of mirabegron and solifenacin: a prespecified analysis from the randomized, phase III SYNERGY II study - Articles - Gynecology · Urology | healthbook [healthbook.org]
- 8. Combination treatment with mirabegron and solifenacin in patients with overactive bladder: efficacy and safety results from a randomised, double-blind, dose-ranging, phase 2 study (Symphony) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination treatment with mirabegron and solifenacin in patients with overactive bladder: exploratory responder analyses of efficacy and evaluation of patient-reported outcomes from a randomized, double-blind, factorial, dose-ranging, Phase II study (SYMPHONY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Mirabegron Add-on Therapy to Solifenacin in Incontinent Overactive Bladder Patients with an Inadequate Response to Initial 4-Week Solifenacin Monotherapy: A Randomised Double-blind Multicentre Phase 3B Study (BESIDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.skku.edu [pure.skku.edu]
- 12. Adding mirabegron after intravesical onabotulinumtoxinA injection improves therapeutic effects in patients with refractory overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Mirabegron-d5 Quantification: A Comparative Guide
This guide provides a framework for an inter-laboratory comparison of Mirabegron quantification in human plasma, utilizing its deuterated internal standard, Mirabegron-d5. The objective of such a study is to assess the reproducibility, reliability, and consistency of a validated bioanalytical method across different laboratory settings. This document outlines the experimental protocol, presents a structure for data comparison, and details key performance indicators for a comprehensive evaluation.
Introduction to Mirabegron and the Need for Standardized Analysis
Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder (OAB).[1] By stimulating β3-adrenergic receptors in the detrusor muscle of the bladder, it induces muscle relaxation and increases bladder capacity.[2][3] Accurate and precise quantification of Mirabegron in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
To ensure that analytical data is comparable and reliable across different research and clinical sites, inter-laboratory comparison studies are essential. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust bioanalytical method, as it effectively corrects for variability during sample preparation and instrument analysis.[4] This guide proposes a standardized protocol and data analysis framework to facilitate such a comparison.
Mirabegron Signaling Pathway
Mirabegron selectively activates β3-adrenergic receptors on the surface of detrusor smooth muscle cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and an increase in bladder capacity.
References
- 1. Determination of Mirabegron in rat plasma by UPLC-MS/MS after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 3. droracle.ai [droracle.ai]
- 4. New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 5. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating Assay Methods for Mirabegron and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for the quantitative determination of Mirabegron and its process-related and degradation impurities. The information presented is collated from various scientific publications and aims to assist in the selection and implementation of a suitable analytical method for quality control and stability studies.
Overview of Mirabegron and Its Impurities
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. The manufacturing process and storage of Mirabegron can lead to the formation of various impurities, including process-related impurities, degradation products, and enantiomeric impurities. Rigorous analytical testing is crucial to ensure the safety and efficacy of the final drug product.
Known Impurities of Mirabegron:
A number of process-related impurities and degradation products of Mirabegron have been identified and characterized in various studies. These impurities can arise from the synthetic route or from degradation under stress conditions such as hydrolysis (acidic, basic, and neutral), oxidation, and photolysis.
Table 1: Known Process-Related and Degradation Impurities of Mirabegron
| Impurity Name/Code | Type | Notes |
| (S)-Mirabegron (Impurity A) | Process-Related (Enantiomer) | The S-enantiomer of Mirabegron. |
| Mirabegron Impurity B | Process-Related | |
| Mirabegron Impurity C | Process-Related | |
| Mirabegron Impurity D | Process-Related | |
| Mirabegron Impurity E | Process-Related | |
| Mirabegron Impurity F | Process-Related | |
| Mirabegron Impurity I | Process-Related | |
| 2-(2-amino-1,3-thiazol-4-yl)acetic acid (2-ATAA) | Process-Related/Degradation | A key starting material and potential degradant. |
| N-formyl Mirabegron | Degradation | Formed by reaction with formic acid impurity in excipients. |
| Mirabegron Dimer | Degradation | Formed by reaction with residual formaldehyde (B43269) in excipients. |
| DP1 | Degradation | Amide bond hydrolysis product.[1] |
| DP2, DP3, DP4 | Degradation | Formed under basic hydrolysis.[1] |
| DP5 | Degradation | Formed under acidic hydrolysis.[1] |
| DP6, DP7 | Degradation | Formed under oxidative stress.[1] |
Comparison of Chromatographic Methods
Several High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed and validated for the simultaneous determination of Mirabegron and its impurities. The following tables summarize the chromatographic conditions of some of these methods.
Table 2: Comparison of Chromatographic Conditions for Stability-Indicating Assays of Mirabegron
| Parameter | Method 1 (HPLC) | Method 2 (UPLC)[1] | Method 3 (HPLC) | Method 4 (HPLC) |
| Column | Puratis C18 (250 x 4.6mm, 5µm) | Waters Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) | Inertsil C8-3 (150 x 4.6 mm, 3µm) | Phenomenex C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium acetate (B1210297) (pH 4.5) | 10 mM Ammonium acetate (pH 5.0) | Buffer | Phosphate buffer (pH 7.0) |
| Mobile Phase B | Methanol (B129727) | Acetonitrile (B52724) | Acetonitrile | Methanol |
| Elution | Gradient | Gradient | Gradient | Isocratic (25:75 v/v) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | - | 0.7 mL/min |
| Detection Wavelength | 247 nm | 248 nm | 240 nm | 231 nm |
| Column Temperature | 25 °C | - | 40°C | - |
| Injection Volume | - | - | - | 20 µL |
Comparison of Method Validation Parameters
The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose. The following table compares the validation parameters of different stability-indicating methods for Mirabegron, as per the International Council for Harmonisation (ICH) guidelines.
Table 3: Comparison of Validation Parameters for Mirabegron Assay Methods
| Parameter | Method 1 (HPLC) | Method 2 (UPLC)[1] | Method 3 (HPLC) | Method 4 (HPLC) |
| Linearity Range | - | - | 50-150 µg/mL | 50-250 µg/mL |
| Correlation Coefficient (R²) | > 0.99 for impurities | - | > 0.999 | > 0.999 |
| LOD | 0.04 µg/mL (for impurities) | - | 0.149 µg/mL | - |
| LOQ | 0.14 µg/mL (for impurities) | - | 0.498 µg/mL | - |
| Accuracy (% Recovery) | 99.67 - 104.98% for impurities | - | 98 - 102% | 98 - 102% |
| Precision (%RSD) | < 2.0% for impurities | - | < 2.0% | < 2.0% |
| Robustness | Method is robust | - | Method is robust | Method is robust |
Experimental Protocols
This section provides a detailed methodology for a representative stability-indicating HPLC method for the analysis of Mirabegron and its impurities.
4.1. Materials and Reagents
-
Mirabegron reference standard and impurity standards
-
HPLC grade acetonitrile and methanol
-
Ammonium acetate (analytical grade)
-
Purified water (HPLC grade)
-
Formic acid or acetic acid for pH adjustment
4.2. Chromatographic System
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
4.3. Chromatographic Conditions (Example based on Method 1)
-
Column: Puratis C18 (250 x 4.6mm, 5µm)
-
Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-10 min: 10% B to 45% B
-
10-20 min: 45% B to 90% B
-
20-25 min: Hold at 90% B
-
25.1-30 min: Re-equilibration to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 247 nm
-
Injection Volume: 10 µL
4.4. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Mirabegron reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a concentration of 1 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution of a mixture of all known impurities in a similar manner.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to obtain a working concentration (e.g., 100 µg/mL for Mirabegron and appropriate concentrations for impurities, typically at the specification level).
-
Sample Preparation: For drug substance, dissolve an accurately weighed amount in the mobile phase to achieve a final concentration within the linear range of the method. For drug product, weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with a suitable solvent, sonicate, and dilute to the final concentration. Filter the solution through a 0.45 µm syringe filter before injection.
4.5. Forced Degradation Studies
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 80°C for 2 hours.
-
Neutral Hydrolysis: Reflux the drug solution in water at 80°C for 48 hours.
-
Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution and solid drug to UV light (254 nm) and fluorescent light for an extended period as per ICH guidelines.
-
After the specified time, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration before analysis.
Visualizations
The following diagrams illustrate the experimental workflow and a simplified degradation pathway of Mirabegron.
Caption: Experimental workflow for stability-indicating assay validation.
Caption: Simplified degradation pathway of Mirabegron.
References
A Comparative Review of Mirabegron and Tolterodine for the Treatment of Overactive Bladder
An objective analysis of two distinct pharmacological approaches to managing overactive bladder syndrome, supported by clinical trial data and mechanistic insights.
Overactive bladder (OAB) is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The management of OAB often involves pharmacological intervention aimed at regulating detrusor muscle activity. For years, the mainstay of treatment has been antimuscarinic agents, such as tolterodine (B1663597), which block the action of acetylcholine (B1216132) on muscarinic receptors in the bladder. More recently, the introduction of β3-adrenergic receptor agonists, like mirabegron (B1684304), has provided an alternative therapeutic strategy. This guide provides a comparative analysis of mirabegron and tolterodine, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used to evaluate them.
Mechanism of Action: Two Distinct Pathways
Mirabegron and tolterodine alleviate OAB symptoms through fundamentally different signaling pathways within the bladder's detrusor smooth muscle.
Mirabegron: The β3-Adrenergic Agonist Pathway Mirabegron is a potent and selective agonist for the β3-adrenergic receptor.[1][2] The activation of these receptors, which are predominant in the detrusor muscle, stimulates adenylyl cyclase.[2] This enzyme, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Elevated cAMP levels lead to the activation of protein kinase A, which ultimately results in the relaxation of the detrusor smooth muscle during the urine storage phase.[2][3] This relaxation increases bladder capacity without inhibiting voiding contractions, thereby improving the symptoms of OAB.[4][5]
Figure 1: Mirabegron Signaling Pathway.
Tolterodine: The Muscarinic Antagonist Pathway Tolterodine is a competitive antagonist of muscarinic receptors.[6][7][8] In the bladder, the neurotransmitter acetylcholine is released from parasympathetic nerve endings, binding primarily to M2 and M3 muscarinic receptors on the detrusor muscle to initiate contraction.[7] Tolterodine, along with its active 5-hydroxymethyl metabolite, blocks these receptors, thereby inhibiting involuntary detrusor contractions.[7][9][10] This action leads to a decrease in detrusor pressure and an increase in bladder capacity, which helps control the urgency and frequency associated with OAB.[6][9] Tolterodine exhibits functional selectivity for the bladder over salivary glands compared to older antimuscarinics like oxybutynin.[6][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Mirabegron? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 5. urotoday.com [urotoday.com]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Mirabegron-d5: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Mirabegron-d5, ensuring compliance with safety regulations and minimizing environmental impact.
This compound, a deuterated analog of Mirabegron, requires careful handling and disposal due to its potential physiological effects and the unknown environmental impact of its deuterated form.[1] While specific ecotoxicity data for this compound is not available, the parent compound, Mirabegron, is known to be very toxic to aquatic life, highlighting the need for stringent disposal protocols.[2][3]
Disposal and Safety Parameters
The following table summarizes key information regarding the disposal and handling of this compound, compiled from safety data sheets (SDS).
| Parameter | Information | Source |
| Primary Disposal Method | Product may be burned in an incinerator equipped with an afterburner and scrubber. | [1][4] |
| Alternative Disposal | Excess and expired materials are to be offered to a licensed hazardous material disposal company. | [1][4] |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground.[1] Product is not to be disposed of in sanitary sewers, storm sewers, or landfills.[4] | [1][4] |
| Contaminated Packaging | Dispose of in the same manner as the product itself. | [1][4] |
| Hazardous Characteristics | Pharmaceutical-related compound of unknown potency.[1] The parent compound is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2][5] | [1][2][5] |
| Personal Protective Equipment (PPE) | Wear appropriate personal protective equipment, including gloves, and ensure adequate ventilation. Avoid inhalation of dust. | [1] |
Procedural Steps for Disposal
The recommended procedure for the disposal of this compound is outlined below. This protocol is designed to be followed sequentially to ensure safety and regulatory compliance at each stage.
Step 1: Initial Assessment and Containment
-
Quantify Waste: Determine the amount of this compound to be disposed of.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "this compound waste" and includes any other information required by local regulations.
-
Secure Storage: Store the contained waste in a designated, secure area away from incompatible materials, particularly strong oxidizing agents.[1]
Step 2: Selection of Disposal Route
-
Consult EHS: Contact your institution's EHS office to determine the approved disposal pathway. They will provide guidance based on local and federal regulations.
-
Primary Route (Incineration): The preferred method is incineration in a licensed facility equipped with an afterburner and scrubber to handle potentially hazardous combustion byproducts like carbon oxides, nitrogen oxides, and sulphur oxides.[1]
-
Secondary Route (Licensed Disposal Company): If in-house incineration is not available, the waste must be transferred to a licensed hazardous material disposal company.[1][4]
Step 3: Packaging and Transport
-
Packaging: Use chemically resistant, sealed containers for all this compound waste. Ensure containers are robust and will not leak during transport.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and the disposal company.
-
Transport: Arrange for the collection and transport of the waste by authorized personnel or a licensed hazardous waste contractor.
Step 4: Decontamination
-
Surfaces and Equipment: Decontaminate any surfaces or non-disposable equipment that came into contact with this compound. Use a suitable solvent (e.g., alcohol) followed by a thorough wash.
-
Personal Protective Equipment: Dispose of contaminated single-use PPE (gloves, lab coats) as hazardous waste along with the this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Mirabegron-d5
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Mirabegron-d5. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a deuterated analog of Mirabegron, and while comprehensive toxicological data for the deuterated form may be limited, it should be handled with the same precautions as the parent compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin, and eye contact. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To protect eyes from dust and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed frequently, especially if contaminated.[2] | To prevent skin absorption. |
| Body Protection | Laboratory coat or disposable gown. Fire/flame resistant and impervious clothing is recommended.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder, especially in areas with inadequate ventilation.[1][3] In case of insufficient ventilation, wear suitable respiratory equipment.[4] | To prevent the inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure risk when working with this compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize the inhalation of dust.
-
Avoid Contact: Take precautions to avoid direct contact with skin, eyes, and clothing.[4][5]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound and before leaving the laboratory.[4]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[2] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be considered hazardous waste.[1]
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Disposal Method: Excess and expired materials should be offered to a licensed hazardous material disposal company.[2] Product may be burned in an incinerator equipped with an afterburner and scrubber.[2]
-
Regulations: Follow all federal, state, and local regulations for hazardous waste disposal.[1][2]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
